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1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Documentation Hub

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  • Product: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • CAS: 1086393-45-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential applications, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Attributes

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile belongs to the pyrazolopyridine class of compounds, which are bicyclic heterocyclic systems formed by the fusion of a pyrazole and a pyridine ring. These structures are of particular interest to medicinal chemists due to their structural similarity to purine bases like adenine and guanine. The pyrazolo[3,4-b]pyridine scaffold, in particular, has been the subject of extensive research, with over 300,000 derivatives described in scientific literature and patents.[1][2] The 1H-tautomer is generally more stable than the 2H-isomer.[3]

The molecular structure of the title compound is characterized by a methyl group at the N1 position of the pyrazole ring and a nitrile group at the C5 position of the pyridine ring.

Physicochemical Properties

A summary of the key quantitative data for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is presented below. The molecular weight is calculated based on its chemical formula, C₈H₆N₄.

PropertyValueSource
Molecular Formula C₈H₆N₄Calculated
Molecular Weight 158.16 g/mol Calculated
Physical Form Expected to be a solid at room temperature.

Synthesis and Methodologies

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be approached through various strategies, often starting from either a pre-formed pyrazole or pyridine ring.[1] For 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a common synthetic pathway involves the cyclization of appropriately substituted pyrazole precursors.

A generalized synthetic workflow for creating similar pyrazolo[3,4-b]pyridine-5-carbonitriles involves a one-pot, three-component reaction.[4] This typically includes an aminopyrazole, an aldehyde, and a compound with an active methylene group, catalyzed by a base like triethylamine in a suitable solvent such as ethanol.[4]

Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles.

Experimental Protocol Example: One-Pot Synthesis

The following is a representative, self-validating protocol for the synthesis of a related 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative, which can be adapted for the synthesis of the 1-methyl analog.[4]

  • Reactant Preparation: Dissolve 3-indolyl-3-oxopropanenitrile (1 mmol), an aromatic aldehyde (1 mmol), and a 1H-pyrazol-5-amine (1 mmol) in ethanol.

  • Catalyst Addition: Add triethylamine as a catalyst to the solution.

  • Reaction: The reaction proceeds through a Knoevenagel condensation followed by a Michael addition.

  • Cyclization and Oxidation: The intermediate undergoes cyclization and auto-oxidation to yield the final pyrazolo[3,4-b]pyridine-5-carbonitrile product.

  • Purification and Characterization: The product is then isolated, purified (e.g., by recrystallization or chromatography), and characterized using spectroscopic methods such as NMR, IR, and mass spectrometry.

The causality behind this experimental choice lies in its efficiency and high yield. One-pot reactions are advantageous as they reduce the number of synthetic steps and purification procedures, saving time and resources.

Potential Applications in Drug Development

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its diverse biological activities. Several compounds containing this nucleus have been investigated for various therapeutic applications.

A search of the DrugBank database reveals that 14 compounds with the 1H-pyrazolo[3,4-b]pyridine structure are in different stages of research and development, with two already approved for clinical use.[1] These compounds have shown promise as:

  • Antimicrobial and Antioxidant Agents: Certain derivatives have demonstrated significant activity against bacterial strains and have shown the ability to counteract oxidative stress.[4]

  • Anticancer Agents: The structural similarity to purines makes them candidates for interacting with biological targets involved in cell proliferation.

  • Kinase Inhibitors: The scaffold is suitable for designing inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

The specific biological activities of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile would need to be determined through dedicated screening and in vitro/in vivo studies. The presence of the nitrile group can influence its metabolic stability and interaction with biological targets.

BiologicalActivities cluster_activities Potential Therapeutic Areas PyrazoloScaffold 1H-Pyrazolo[3,4-b]pyridine Scaffold Antimicrobial Antimicrobial PyrazoloScaffold->Antimicrobial Antioxidant Antioxidant PyrazoloScaffold->Antioxidant Anticancer Anticancer PyrazoloScaffold->Anticancer KinaseInhibition Kinase Inhibition PyrazoloScaffold->KinaseInhibition

Caption: Potential therapeutic applications of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Safety and Handling

Conclusion

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its core pyrazolopyridine scaffold is a well-established pharmacophore, and the specific substitutions of a methyl group at N1 and a nitrile at C5 provide a unique chemical entity for biological screening. The synthetic routes to this class of compounds are well-documented, allowing for the generation of analogs for structure-activity relationship (SAR) studies. As with any novel compound, thorough biological evaluation and safety profiling are essential next steps in unlocking its therapeutic potential.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document elucidates the core chemical principles, strategic considerations, and detailed experimental methodologies for the synthesis of this target molecule. Emphasis is placed on a robust and versatile approach commencing with the synthesis of the key intermediate, 1-methyl-5-aminopyrazole, followed by the construction of the fused pyridine ring with the concomitant introduction of the critical 5-carbonitrile functionality. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives, offering insights into reaction mechanisms, optimization strategies, and characterization techniques.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. This fused bicyclic system, an aza-analogue of indazole, has garnered considerable attention from the medicinal chemistry community due to its ability to modulate the activity of various enzymes and receptors. Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological properties, including but not limited to, kinase inhibition, anti-cancer, anti-inflammatory, and antiviral activities.[1]

The specific target of this guide, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, incorporates key structural features that are often desirable in drug candidates. The methyl group at the 1-position of the pyrazole ring can influence metabolic stability and binding interactions, while the carbonitrile group at the 5-position of the pyridine ring can act as a hydrogen bond acceptor or be further elaborated into other functional groups. A thorough understanding of the synthetic routes to this molecule is therefore crucial for the exploration of its therapeutic potential and the development of novel chemical entities.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile suggests a convergent synthetic strategy. The disconnection of the pyridine ring reveals the key precursor, 1-methyl-5-aminopyrazole, and a suitable three-carbon (C3) synthon that can undergo a cyclocondensation reaction.

G Target 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Precursor1 1-Methyl-5-aminopyrazole Target->Precursor1 Pyridine Ring Formation Precursor2 Three-Carbon Synthon (with nitrile precursor) Target->Precursor2 Pyridine Ring Formation G cluster_0 Synthesis of 1-Methyl-5-aminopyrazole Start1 β-Ketonitrile Intermediate Hydrazone Intermediate Start1->Intermediate Nucleophilic Attack Start2 Methylhydrazine Start2->Intermediate Product 1-Methyl-5-aminopyrazole Intermediate->Product Intramolecular Cyclization

Caption: General workflow for 1-methyl-5-aminopyrazole synthesis.

Experimental Protocol: Synthesis of 1-Methyl-5-aminopyrazole

Materials:

  • Cyanoacetone or its alkali metal salt

  • Methylhydrazine or a suitable salt (e.g., methylhydrazine sulfate)

  • Ethanol

  • Sodium hydroxide (if starting from a salt)

Procedure:

  • To a solution of cyanoacetone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-methyl-5-aminopyrazole.

Note: The use of an alkali metal salt of cyanoacetone with a hydrazinium salt of a mineral acid is also a viable and often preferred method. [2]

Construction of the Pyrazolo[3,4-b]pyridine-5-carbonitrile Ring System

With the key intermediate, 1-methyl-5-aminopyrazole, in hand, the next critical step is the construction of the fused pyridine ring incorporating the 5-carbonitrile group. Several methodologies can be employed, with multicomponent reactions and cyclocondensation with activated dinitriles being particularly effective.

Multicomponent Synthesis Approach

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of the target molecule, a four-component reaction involving 1-methyl-5-aminopyrazole, an aldehyde, a source of the cyanoacetyl group (e.g., malononitrile or ethyl cyanoacetate), and a catalyst can be envisioned.

Reaction Mechanism:

The plausible mechanism for this MCR involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile). This is followed by a Michael addition of the 1-methyl-5-aminopyrazole to the resulting α,β-unsaturated dinitrile. Subsequent intramolecular cyclization and aromatization, often through oxidation by air, afford the final pyrazolo[3,4-b]pyridine-5-carbonitrile product.

G cluster_1 Multicomponent Synthesis Pathway Reagent1 1-Methyl-5-aminopyrazole Intermediate2 Michael Adduct Reagent1->Intermediate2 Reagent2 Aldehyde Intermediate1 Knoevenagel Adduct Reagent2->Intermediate1 Reagent3 Malononitrile Reagent3->Intermediate1 Catalyst Base Catalyst Catalyst->Intermediate1 Intermediate1->Intermediate2 Michael Addition Product 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Intermediate2->Product Cyclization & Aromatization

Caption: Proposed multicomponent reaction pathway.

Experimental Protocol: Multicomponent Synthesis

Materials:

  • 1-Methyl-5-aminopyrazole

  • An appropriate aldehyde (e.g., benzaldehyde for a 6-phenyl substituted product)

  • Malononitrile

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Ethanol or another suitable solvent

Procedure:

  • To a mixture of 1-methyl-5-aminopyrazole (1.0 eq), the selected aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

  • The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Table 1: Representative Yields for Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles

AldehydeCatalystSolventYield (%)Reference
BenzaldehydePiperidineEthanol85-95[3]
4-ChlorobenzaldehydeTriethylamineEthanol80-90[3]
4-MethoxybenzaldehydePiperidineDMF88-96[3]
Cyclocondensation with Ethoxymethylenemalononitrile

An alternative and highly effective method involves the reaction of 1-methyl-5-aminopyrazole with ethoxymethylenemalononitrile (EMMN). This reagent serves as a versatile C3 synthon that directly introduces the required atoms for the pyridine ring, including the carbon that will become the nitrile group.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of 1-methyl-5-aminopyrazole on the electron-deficient double bond of EMMN, leading to the displacement of the ethoxy group. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the C4 position of the pyrazole ring onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine-5-carbonitrile.

Experimental Protocol: Reaction with EMMN

Materials:

  • 1-Methyl-5-aminopyrazole

  • Ethoxymethylenemalononitrile (EMMN)

  • A high-boiling solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

  • A mixture of 1-methyl-5-aminopyrazole (1.0 eq) and ethoxymethylenemalononitrile (1.1 eq) in a high-boiling solvent such as Dowtherm A is heated to a high temperature (typically 200-250 °C).

  • The reaction is maintained at this temperature for a specified period (e.g., 30-60 minutes).

  • The reaction mixture is then allowed to cool to room temperature, and the product often crystallizes out.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent, and then recrystallized to afford the pure 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Characterization

The synthesized 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) functional group.

  • Melting Point: A sharp melting point is an indicator of the purity of the compound.

Conclusion

The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be achieved through a reliable and efficient synthetic strategy centered on the preparation of the key 1-methyl-5-aminopyrazole intermediate. The subsequent construction of the fused pyridine ring can be accomplished via several methods, with multicomponent reactions and cyclocondensation with activated dinitriles like EMMN offering excellent avenues to the target molecule. The choice of a specific route may depend on the availability of starting materials, desired scale of the reaction, and the need for further diversification of the scaffold. This guide provides the fundamental knowledge and practical protocols to enable researchers to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and development.

References

  • Diaz-Ortiz, A., et al. (1999).
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1037-1047.
  • Badgujar, N. S., Yewalkar, N. N., & Jachak, M. N. (2005).
  • Elmaati, T. M. A., et al. (2014). Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. ChemInform, 45(33).
  • Gomaa, M. A.-M. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 18(5), 483-504.
  • Hassan, A. S., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12(1), 18335.
  • Hassan, A. Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6496.
  • Hassanien, R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(15), e202400569.
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. RSC Advances, 13(4), 2357-2362.
  • Sadek, K. U., et al. (2004). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 9(12), 1110-1119.
  • Sharma, S., et al. (2023). From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. Journal of Heterocyclic Chemistry, 60(1), 5-36.
  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35086-35091.
  • Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(15), 4991.
  • Varma, R. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-167.
  • Vilar, S., et al. (2022).
  • U.S. Patent No. 5,616,723. (1997). Process for the preparation of 3-amino-5-methylpyrazole.

Sources

Protocols & Analytical Methods

Method

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a kinase inhibitor

Application Note: Leveraging 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Kinase Inhibitor Discovery Executive Summary This application note details the strategic utilization of 1-Methyl-1H-pyrazolo[3,4-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Kinase Inhibitor Discovery

Executive Summary

This application note details the strategic utilization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (hereafter referred to as 1-MPP-5CN ) as a privileged scaffold in the development of ATP-competitive kinase inhibitors.

While 1-MPP-5CN functions as a low-affinity fragment on its own, its structural homology to the adenine ring of ATP makes it an invaluable starting point for Fragment-Based Drug Discovery (FBDD) . This guide focuses on the chemical biology of the scaffold, specific protocols for fragment screening via Surface Plasmon Resonance (SPR), and the downstream derivatization of the 5-carbonitrile "warhead" to generate nanomolar-potency inhibitors for targets such as c-Met, FGFR, and JAK kinases .

Chemical Biology & Mechanism of Action

The "Privileged Scaffold" Concept

Kinase inhibitors typically function by competing with ATP for the binding cleft between the N- and C-lobes of the kinase domain.[1] The pyrazolo[3,4-b]pyridine core of 1-MPP-5CN serves as a bioisostere for the adenine ring of ATP.

  • N1-Methyl Group: Occupies the hydrophobic pocket (often the ribose binding region or solvent front depending on orientation).

  • N7 Nitrogen: Acts as a key Hydrogen Bond Acceptor (HBA) interacting with the kinase "hinge region" (e.g., interacting with the backbone NH of specific residues like Glu, Leu, or Met).

  • 5-Carbonitrile (CN) Group: The critical synthetic handle.[1] In its native state, it provides a dipole interaction. However, its primary utility is as a precursor for Hydrogen Bond Donors (HBD) or Acceptors (HBA) required for high-affinity binding.

Structural Derivatization Pathway

The 5-carbonitrile group is rarely the final pharmacophore.[1] It is chemically transformed to access the "Gatekeeper" or "DFG-motif" regions of the kinase pocket.

Derivatization_Pathway Core 1-MPP-5CN (Starting Fragment) Hydrolysis Hydrolysis (H2O2/NaOH) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Cyclization Cyclization (Hydrazine) Core->Cyclization Amide Carboxamide (Hinge Binder) Hydrolysis->Amide JAK/c-Met Target Amine Aminomethyl (Solvent Interaction) Reduction->Amine CDK Target Heterocycle Triazole/Tetrazole (Extended Binding) Cyclization->Heterocycle PIM-1 Target

Figure 1: Synthetic divergence from the 1-MPP-5CN core to active kinase inhibitor classes.[1]

Technical Specifications & Handling

PropertySpecificationNotes
CAS Number 32065-74-4 (Generic Core)Verify specific isomer purity.[1]
Molecular Weight ~158.16 g/mol Ideal fragment size (Rule of 3 compliant).
Solubility Low in Water; High in DMSOCritical: Prepare 100 mM stocks in 100% DMSO.[1]
Stability Stable at RTAvoid strong acids unless intended for hydrolysis.
Storage -20°C (Desiccated)Hygroscopic; minimize freeze-thaw cycles.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To validate the binding affinity (


) of the 1-MPP-5CN core against a target kinase (e.g., FGFR1 or c-Met) before chemical optimization.
Materials
  • Instrument: Biacore 8K or T200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Kinase Domain (biotinylated or His-tagged).

  • Analyte: 1-MPP-5CN (diluted in running buffer).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Step-by-Step Methodology
  • Immobilization:

    • Dilute the target kinase to 10 µg/mL in Acetate buffer (pH 5.0).

    • Immobilize via amine coupling to reach a density of ~3000 RU (high density required for low-affinity fragments).

    • Control Channel: Immobilize a non-kinase protein (e.g., BSA) or deactivate flow cell 1.

  • Sample Preparation (Solvent Correction):

    • Prepare a 100 mM stock of 1-MPP-5CN in 100% DMSO.

    • Generate a concentration series: 0, 10, 50, 100, 250, 500 µM in Running Buffer (Final DMSO concentration must be exactly 1%).

    • Crucial: Prepare a DMSO solvent correction curve (0.5% to 1.5% DMSO) to account for bulk refractive index changes.

  • Injection Cycle:

    • Contact Time: 30 seconds (fast on/off rates expected for fragments).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30 µL/min.

    • Regeneration: None required (rapid dissociation).

  • Data Analysis:

    • Subtract Reference Channel and Solvent Correction signals.

    • Fit data to a Steady State Affinity (1:1) model.

    • Success Criteria: A square-wave sensorgram indicates specific, rapid binding.

      
       values for the unmodified core are typically in the 10–200 µM  range.
      

Protocol B: ADP-Glo™ Kinase Assay for Derivatized Inhibitors

Objective: Once the 1-MPP-5CN core has been derivatized (e.g., to the amide form), quantify potency (


) using a luminescent ADP detection assay.
Materials
  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Kinase: Purified JAK2 or c-Met (0.2 ng/µL final).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: Ultra-pure (at

    
     apparent for the specific kinase, typically 10 µM).
    
  • Test Compound: Derivatized 1-MPP-5CN analogs.

Step-by-Step Methodology
  • Compound Dilution:

    • Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (10 mM top concentration).

    • Transfer 250 nL of compound to a 384-well white, low-volume plate (Echo acoustic dispenser recommended).

  • Kinase Reaction (5 µL Volume):

    • Add 2.5 µL of 2X Kinase/Substrate Mix to the plate.

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2.5 µL of 2X ATP to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Step 1: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

    • Normalization:

    • Calculate

      
       using a 4-parameter logistic fit.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
SPR: No Binding Signal Ligand inactivity or steric hindrance.Ensure the kinase is biotinylated at the N-terminus (far from the ATP pocket).
SPR: "Sticky" Binding Non-specific aggregation.[1]Add 0.01% Triton X-100 to the buffer; ensure compound concentration < solubility limit.
Assay: High Background ATP contamination.Use ultra-pure ATP; ensure ADP-Glo reagent incubation time is sufficient to deplete unreacted ATP.
Synthesis: Low Yield Nitrile hydrolysis failure.The 5-CN group on the pyridine ring is electron-deficient. Use basic hydrolysis (

) rather than acidic.

References

  • Use of Pyrazolo[3,4-b]pyridines as Kinase Scaffolds

    • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.[1]

    • Source: PubMed / J. Med. Chem.
    • URL:[Link]

  • Fragment-Based Screening Protocols

    • Title: Practical strategies for fragment-based drug discovery using SPR.
    • Source: Methods in Molecular Biology.
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Title: 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile Compound Summary.
    • Source: PubChem.[1][2]

    • URL:[Link]

  • Derivatization Strategies (c-Met Inhibitors)

    • Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.[3]

    • Source: RSC Advances / Semantic Scholar.
    • URL:[Link]

Sources

Application

Application Note: Characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile by HPLC

Introduction & Scientific Context The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., TRK, TBK1) and anticancer a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., TRK, TBK1) and anticancer agents. The specific derivative 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile represents a critical intermediate and building block. Its structural integrity is defined by a fused bicyclic system containing three nitrogen atoms and an electron-withdrawing nitrile group at the C5 position.

Physicochemical Profile & Analytical Challenges
  • Basicity: The pyridine nitrogen (N7) is weakly basic. While the electron-withdrawing nitrile group at C5 reduces the pKa relative to unsubstituted pyridine (pKa ~5.2), residual basicity can still cause interaction with free silanols on silica-based columns, leading to peak tailing.

  • Hydrophobicity: The methylated pyrazole and aromatic core render the molecule hydrophobic (LogP ~1.5–2.5), necessitating organic-rich mobile phases for elution.

  • Solubility: Poor aqueous solubility requires sample preparation in aprotic polar solvents like DMSO or Acetonitrile (ACN).

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these challenges, ensuring precise characterization for drug development and quality control.

Method Development Strategy

The development of this method prioritizes peak symmetry and retention stability .

Column Selection Logic

To mitigate the interaction between the basic pyridine nitrogen and acidic silanols, we employ a Type B silica column (high purity, low metal content) with extensive end-capping.

  • Recommended: C18 with polar-embedded groups or base-deactivated silica (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus).

  • Mechanism: High surface coverage prevents "secondary interactions" (ion-exchange) that cause tailing.

Mobile Phase pH Control

Controlling the ionization state is critical:

  • Strategy A (Acidic, pH ~2.5): Using 0.1% Formic Acid or TFA protonates the pyridine nitrogen (

    
    ). While this increases polarity, it ensures the molecule is in a single ionization state, yielding sharp peaks.
    
  • Strategy B (Basic, pH > 9.0): Using Ammonium Bicarbonate suppresses protonation (

    
    ), keeping the molecule neutral and maximizing retention. Note: Requires high-pH stable columns.
    

Selected Protocol: Acidic (0.1% Formic Acid) is chosen for its compatibility with Mass Spectrometry (LC-MS) and general column durability.

Detailed Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm)
Solvent A HPLC Grade Water + 0.1% Formic Acid (v/v)
Solvent B HPLC Grade Acetonitrile + 0.1% Formic Acid (v/v)
Diluent 50:50 Water:Acetonitrile (or DMSO for stock solutions)
Detection UV-Vis Diode Array (DAD)
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controlled)

  • Injection Volume: 5–10 µL

  • Detection Wavelengths:

    • 254 nm: Primary quantitation (aromatic

      
       transition).
      
    • 220 nm: Impurity profiling (amide/nitrile absorption).

Gradient Program

The nitrile group adds polarity, but the core remains hydrophobic. A standard gradient ensures elution of the target while washing lipophilic impurities.

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End

Sample Preparation Workflow

To ensure accuracy, follow this specific dissolution protocol to avoid precipitation.

SamplePrep Stock Stock Preparation Weigh 10 mg Standard Dissolve in 10 mL DMSO Dilution Working Standard Dilute 1:100 with 50:50 ACN:Water Stock->Dilution 100 µL into 9.9 mL Filter Filtration 0.22 µm PTFE Syringe Filter Remove particulates Dilution->Filter Vial HPLC Vial Ready for Injection (Conc: 10 µg/mL) Filter->Vial

Figure 1: Sample preparation workflow ensuring complete solubility and particulate removal.

Method Validation (ICH Q2 Guidelines)

This protocol must be validated to ensure data integrity.

System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution before sample analysis.

  • Retention Time (RT) %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic heterocycles)
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range

Prepare calibration standards at 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 5–150 µg/mL).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsEnsure mobile phase pH

; Use a newer generation "Base Deactivated" column.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (start with 5% ACN if possible).
RT Drift Temperature fluctuationUse a thermostatted column compartment (set to 30°C or 40°C).
High Backpressure ParticulatesReplace guard column; Re-filter samples through 0.22 µm PTFE.

Analytical Logic Flowchart

MethodLogic Start Start Method Development Solubility Check Solubility (DMSO/ACN required?) Start->Solubility ColumnSel Select Column (C18 End-capped) Solubility->ColumnSel MobilePhase Mobile Phase Selection Acidic vs Basic? ColumnSel->MobilePhase Acidic Acidic (0.1% Formic Acid) Protonates Pyridine N Good Peak Shape MobilePhase->Acidic Standard Basic Basic (pH 9.5) Requires Hybrid Column Max Retention MobilePhase->Basic Alternative Optimization Gradient Optimization 5% -> 95% B Acidic->Optimization Basic->Optimization Validation Validation (ICH Q2) Linearity, Precision Optimization->Validation

Figure 2: Decision tree for HPLC method development of pyrazolo[3,4-b]pyridines.

References

  • MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Link

  • National Institutes of Health (PMC). (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Link

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines. Link

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Abstract This application note presents a comprehensive protocol for the analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile using High-Resolution Mass Spectrometry (HRMS). The pyrazolo[3,4-b]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive protocol for the analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile using High-Resolution Mass Spectrometry (HRMS). The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in drug discovery, exhibiting a wide range of biological activities.[1][2] Accurate mass measurement and structural confirmation are critical for advancing these compounds from discovery to development. This guide provides detailed methodologies for sample preparation, instrumentation using both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers, and data analysis. We will explore the ionization and fragmentation behavior of this molecule, offering a scientifically grounded, proposed fragmentation pathway to aid in its structural confirmation and the identification of related analogues or impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological potential, including applications as antibacterial, antiviral, and antitumor agents.[2] The specific compound, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, is a member of this important class of molecules. Due to the potential for various isomeric forms and the need to identify and characterize potential metabolites or degradation products, unambiguous structural confirmation is paramount.[1]

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in pharmaceutical development, providing highly accurate mass measurements that allow for the determination of elemental composition.[3] Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) on platforms like Q-TOF or Orbitrap analyzers facilitate detailed structural elucidation through the analysis of fragmentation patterns.[3][4] This application note will serve as a practical guide to leveraging HRMS for the in-depth characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Foundational Principles: HRMS in Small Molecule Analysis

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident determination of a molecule's elemental formula, a critical first step in structural elucidation.[3]

Electrospray Ionization (ESI): For polar, nitrogen-containing heterocycles like our target compound, ESI is the ionization method of choice.[2][5] In positive ion mode, the molecule is readily protonated, typically at one of the basic nitrogen atoms, to form the pseudomolecular ion [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[6][7]

Collision-Induced Dissociation (CID): To gain structural insights, the protonated molecule is subjected to tandem mass spectrometry (MS/MS).[8] In this process, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.[8]

Experimental Workflow

The following sections detail the step-by-step protocols for the HRMS analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Materials and Reagents
  • Analyte: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Molecular Formula: C₈H₆N₄, Monoisotopic Mass: 158.05925 Da)[9]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid (for promoting protonation in ESI).

Sample Preparation Protocol

Rationale: Proper sample preparation is crucial for achieving a stable and efficient electrospray, which is the foundation of a high-quality mass spectrum. The goal is to dissolve the analyte at an appropriate concentration in a solvent system compatible with ESI-MS.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acidic modifier aids in the protonation of the analyte, enhancing the signal of the [M+H]⁺ ion.

  • Final Dilution for Infusion (100 ng/mL): Further dilute the working solution 1:10 in the same solvent system for direct infusion analysis.

HRMS Instrumentation and Parameters

The following are recommended starting parameters for both Q-TOF and Orbitrap mass spectrometers. These should be optimized for the specific instrument in use.

Table 1: Recommended HRMS Parameters

ParameterQ-TOFOrbitrapRationale
Ionization Mode ESI PositiveESI PositiveThe presence of multiple nitrogen atoms makes the molecule basic and readily protonated.[5]
Capillary Voltage 3.5 kV3.5 kVOptimizes the electrospray process for stable ion generation.[2]
Source Temperature 120 °C120 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 600 L/hr (N₂)40 L/min (N₂)Facilitates the evaporation of solvent from the charged droplets.
Desolvation Temp. 350 °C350 °CEnsures complete desolvation before ions enter the mass analyzer.
Mass Range (Full Scan) 50-500 m/z50-500 m/zCovers the expected mass of the precursor and its fragments.
Resolution (Full Scan) > 20,000 FWHM> 70,000 FWHMHigh resolution is essential for accurate mass measurement and formula determination.[3]
Collision Gas ArgonArgon or NitrogenInert gas for inducing fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)Stepped HCD (e.g., 15, 30, 45 NCE)A range of energies ensures the generation of a comprehensive set of fragment ions.[10]
Experimental and Data Analysis Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 prep3 Infusion Solution (100 ng/mL) prep2->prep3 acq1 Direct Infusion into ESI Source prep3->acq1 acq2 Full Scan HRMS (MS1) acq1->acq2 acq3 Isolate [M+H]⁺ Ion acq2->acq3 acq4 Tandem MS (MS/MS) via CID acq3->acq4 an1 Determine Elemental Composition from MS1 acq4->an1 an3 Structural Confirmation an1->an3 an2 Propose Fragmentation Pathway from MS/MS an2->an3

Caption: HRMS workflow for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Expected Results and Interpretation

Accurate Mass and Elemental Composition

The initial full scan HRMS spectrum is expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺.

Table 2: Theoretical and Expected HRMS Data

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected m/z [M+H]⁺
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileC₈H₆N₄158.05925[9]159.06653[9]

A measured mass accuracy of < 5 ppm provides high confidence in the elemental composition of C₈H₇N₄ for the protonated molecule.

Proposed Fragmentation Pathway

Based on the structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and known fragmentation patterns of related heterocyclic and nitrile-containing compounds, a plausible fragmentation pathway can be proposed.[10][11] The fused aromatic ring system is expected to be relatively stable. Fragmentation is likely to be initiated by the loss of small, stable neutral molecules or radicals.

Key Predicted Fragmentations:

  • Loss of HCN: A common fragmentation pathway for nitrile-containing aromatic compounds is the elimination of hydrogen cyanide (HCN, 27.0109 Da). This would result in a fragment ion at m/z 132.0556.

  • Loss of N₂: The pyrazole ring can undergo cleavage with the loss of a neutral nitrogen molecule (N₂, 28.0061 Da), leading to a fragment at m/z 131.0604.

  • Loss of CH₃CN: Cleavage involving the methyl group and the nitrile could lead to the loss of acetonitrile (CH₃CN, 41.0265 Da), resulting in a fragment at m/z 118.0399.

Fragmentation M [M+H]⁺ m/z 159.0665 F1 [M+H - HCN]⁺ m/z 132.0556 M->F1 - HCN F2 [M+H - N₂]⁺ m/z 131.0604 M->F2 - N₂ F3 [M+H - CH₃CN]⁺ m/z 118.0399 M->F3 - CH₃CN

Caption: Proposed fragmentation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Conclusion

This application note provides a robust framework for the high-resolution mass spectrometric analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. By employing the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can confidently determine the elemental composition and gain deep structural insights into this important class of molecules. The proposed fragmentation pathway serves as a valuable guide for interpreting tandem mass spectra, aiding in the unambiguous identification and characterization of this compound and its derivatives in various stages of drug discovery and development. The combination of high mass accuracy and detailed fragmentation analysis underscores the power of HRMS as a cornerstone technology in modern pharmaceutical science.[3][12]

References

  • PubChem Compound Summary for CID 55264877, 1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health. [Link]

  • Fragmentation and Interpretation of Spectra. De La Salle University. [Link]

  • Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. PubMed. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Chinese University of Hong Kong. [Link]

  • 1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile. PubChem. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

  • Interpretation of mass spectra. SlidePlayer. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Bruker. [Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Q-TOF MS and Residue Analysis. Waters Corporation. [Link]

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Application

Application Note: Unambiguous 1H and 13C NMR Assignment for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This compound is a key heterocyclic scaffold in medicinal chemistry, and precise characterization is paramount for drug discovery and development pipelines. This guide outlines a systematic approach, integrating fundamental NMR principles with advanced 2D NMR techniques, to ensure accurate structural elucidation. We will delve into the causality behind experimental choices and provide self-validating protocols for acquiring and interpreting high-quality NMR data.

Introduction

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile belongs to the pyrazolopyridine class of fused N-heterocycles. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel pharmaceutical agents. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[4] This note will guide the user through the process of assigning the proton (¹H) and carbon (¹³C) NMR signals of the title compound, a crucial step in its characterization.

The structure and numbering of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are presented below:

G NMR Assignment Workflow start Acquire 1D ¹H, ¹³C and 2D COSY, HSQC, HMBC Spectra step1 Identify N-CH₃ signals in ¹H and ¹³C (via HSQC) start->step1 step2 Assign aromatic protons (H3, H4, H6) using COSY and coupling patterns step1->step2 step3 Assign protonated aromatic carbons (C3, C4, C6) using HSQC step2->step3 step4 Assign quaternary carbons (C3a, C5, C7a, CN) using HMBC correlations step3->step4 end Complete and Verified NMR Assignment step4->end

Figure 2: A systematic workflow for the NMR assignment of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • Assign the N-Methyl Group: The most straightforward assignment is the N-methyl group. It will appear as a sharp singlet in the ¹H NMR spectrum. The corresponding carbon signal can be identified through the HSQC spectrum. This provides a crucial starting point.

  • Assign the Aromatic Protons:

    • The ¹H NMR spectrum will show three signals in the aromatic region.

    • The COSY spectrum will reveal the coupling between adjacent protons. In this case, H3 and H4, and H4 and H6 are not adjacent, so no direct COSY correlations are expected between them. However, a weak long-range coupling might be observable between H4 and H6.

    • The proton H3 on the pyrazole ring is expected to be a singlet. The protons H4 and H6 on the pyridine ring will likely appear as doublets due to meta-coupling, which is typically small (around 2-3 Hz).

  • Assign the Protonated Aromatic Carbons: Once the aromatic protons are assigned, their directly attached carbons (C3, C4, and C6) can be unambiguously assigned using the HSQC spectrum.

  • Assign the Quaternary Carbons: The HMBC spectrum is essential for assigning the non-protonated carbons.

    • C5 and CN: The proton H4 will show a three-bond correlation to C5 and a four-bond correlation to the nitrile carbon (CN). H6 will show a two-bond correlation to C5.

    • C3a and C7a: The N-methyl protons will show a three-bond correlation to C7a. The H3 proton will show two-bond and three-bond correlations to C3a and C7a, respectively. The H4 proton will show a two-bond correlation to C3a.

Data Presentation

The assigned chemical shifts and coupling constants should be tabulated for clarity.

Table 1: ¹H NMR Data for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃Predicted: 3.8-4.2s-
H3Predicted: 7.5-8.0s-
H4Predicted: 8.0-8.5dPredicted: ~2-3
H6Predicted: 8.5-9.0dPredicted: ~2-3

Table 2: ¹³C NMR Data for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
N-CH₃Predicted: 30-40
CNPredicted: 115-125
C3Predicted: 130-140
C3aPredicted: 140-150
C4Predicted: 120-130
C5Predicted: 110-120
C6Predicted: 150-160
C7aPredicted: 145-155

Note: The predicted chemical shift values are based on general principles and data from related structures. Actual experimental values may vary.

Conclusion

This application note has outlined a comprehensive and systematic approach for the complete ¹H and ¹³C NMR assignment of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation, researchers can confidently and accurately elucidate the structure of this important heterocyclic compound. The use of 2D NMR techniques, particularly COSY, HSQC, and HMBC, is emphasized as a self-validating system to ensure the trustworthiness of the final assignment. This level of rigorous characterization is fundamental to advancing research and development in medicinal chemistry.

References

  • Jimeno, M. L., Jagerovic, N., & Elguero, J. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(6), 291-294. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Fruchier, A., & Elguero, J. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1215-1221. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(83), 44237-44244. [Link]

  • Muri, E. M. F., et al. (2012). ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Fathalla, W., & El-Bindary, A. A. (2011). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(28), 19045-19061. [Link]

  • Kumar, K. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Banaras Hindu University. [Link]

  • Abadi, A. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6288. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. RSC Advances, 13(3), 1639-1645. [Link]

  • Testbook. (n.d.). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

  • Jana, G. H., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2010(11), 13-22. [Link]

  • Cocco, M. T., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12344-12351. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 735-745.
  • Bîcu, E., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(13), 5085. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

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Method

Application Notes and Protocols for the Biological Screening of Pyrazolo[3,4-b]pyridine Derivatives

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this scaffold have demonstrated significant potential in oncology, immunology, and neurology, primarily by targeting key enzymes involved in cellular signaling, proliferation, and survival.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of pyrazolo[3,4-b]pyridine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for primary and secondary assays, and discuss the interpretation of results, thereby offering a self-validating framework for the evaluation of these promising compounds.

The diverse therapeutic applications of pyrazolo[3,4-b]pyridines stem from their ability to inhibit a range of biological targets, including but not limited to:

  • Protein Kinases: A primary focus of pyrazolo[3,4-b]pyridine development has been the inhibition of protein kinases, which are crucial regulators of cell signaling. Key kinase targets include Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation, Tropomyosin Receptor Kinases (TRKs) associated with cell proliferation, and TANK-binding kinase 1 (TBK1), a key player in innate immunity.[3][4][5][6]

  • Topoisomerase II: Certain derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme essential for resolving DNA topological challenges during replication and transcription.[1][7]

  • Tubulin Polymerization: By interfering with microtubule dynamics, some pyrazolo[3,4-b]pyridines exhibit potent anti-proliferative effects, mirroring the mechanism of established anticancer agents.[8]

This guide will provide a structured approach to screening new pyrazolo[3,4-b]pyridine derivatives, starting from broad cytotoxicity assessments to specific target engagement and mechanistic studies.

A Strategic Workflow for Biological Screening

A systematic and tiered screening approach is essential for the efficient evaluation of novel pyrazolo[3,4-b]pyridine derivatives. This workflow ensures that resources are focused on the most promising compounds and that a comprehensive biological profile is established.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Target-Oriented) cluster_2 Mechanistic Studies & Hit Validation Compound Library Compound Library Cytotoxicity Assays Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Compound Library->Cytotoxicity Assays Initial Evaluation Biochemical Assays In Vitro Kinase Assays Topoisomerase II Assays Tubulin Polymerization Assays Cytotoxicity Assays->Biochemical Assays Identify Molecular Target Cell-Based Mechanistic Assays Cell Cycle Analysis Apoptosis Assays (Western Blot) Signaling Pathway Analysis Biochemical Assays->Cell-Based Mechanistic Assays Confirm On-Target Activity Lead Optimization Lead Optimization Cell-Based Mechanistic Assays->Lead Optimization Advance Promising Hits

Caption: A strategic workflow for the biological screening of pyrazolo[3,4-b]pyridine derivatives.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating a new series of pyrazolo[3,4-b]pyridine derivatives is to assess their general cytotoxicity against a panel of relevant human cancer cell lines. This provides a broad overview of their anti-proliferative potential and helps prioritize compounds for further investigation.

Recommended Cell Lines

The choice of cell lines should be guided by the therapeutic hypothesis. Based on published data for pyrazolo[3,4-b]pyridine derivatives, a starting panel could include:

Cell LineCancer TypeRationale
MCF-7 Breast CancerCommonly used, well-characterized.[8][9]
HCT-116 Colon CancerRepresents another common solid tumor type.[9]
HeLa Cervical CancerA robust and widely used cancer cell line.[8][9]
K562 / MV4-11 LeukemiaTo assess activity against hematological malignancies.[1]
A172 / U87MG GlioblastomaTo evaluate potential for treating brain tumors.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in a final volume of 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a plate reader.[1]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a more sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10]

Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a luminescent signal proportional to the amount of ATP present.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[11]

Part 2: Secondary Screening - Target Identification and Validation

Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to identify their molecular targets. Based on the known activities of the pyrazolo[3,4-b]pyridine scaffold, kinase inhibition, topoisomerase II inhibition, and disruption of tubulin polymerization are key areas to investigate.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[12]

Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The signal intensity is proportional to the ADP concentration and thus to the kinase activity.

Materials:

  • Recombinant kinases of interest (e.g., CDK2/Cyclin A, VEGFR-2, TBK1)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • White, low-volume 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the pyrazolo[3,4-b]pyridine derivative at various concentrations. b. Add 2 µL of the target kinase. c. Add 2 µL of a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[13]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[13]

Example Kinase Targets for Pyrazolo[3,4-b]pyridines:

Kinase TargetBiological FunctionAssociated Disease
CDK2 Cell cycle progression (G1/S transition)Cancer
VEGFR-2 AngiogenesisCancer
TBK1 Innate immune signalingInflammation, Cancer
Protocol 4: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.[4]

Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[4]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II reaction buffer

  • ATP

  • Stop buffer/loading dye

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, and supercoiled DNA.

  • Compound Addition: Add the pyrazolo[3,4-b]pyridine derivative at various concentrations. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., etoposide).

  • Enzyme Addition: Add human Topoisomerase IIα to start the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).[15]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye front has migrated sufficiently.[4]

  • Visualization: Stain the gel with a DNA stain, destain, and visualize the DNA bands under UV light.[4]

Protocol 5: Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by the increase in absorbance or fluorescence of a reporter molecule. Inhibitors of tubulin polymerization will prevent this increase.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Fluorescent reporter dye (e.g., DAPI)

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter dye.

  • Compound Addition: Add the pyrazolo[3,4-b]pyridine derivatives at various concentrations. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine or paclitaxel) as controls.

  • Initiation of Polymerization: Add purified tubulin to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the change in fluorescence or absorbance over time at 37°C.

Part 3: Mechanistic Studies and Hit Validation

Once a compound's molecular target has been identified, further cell-based assays are necessary to confirm its on-target activity and elucidate its mechanism of action.

Signaling Pathway Analysis

Understanding how a compound affects cellular signaling pathways is crucial for its development.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ Activates PKC PKC PLCγ->PKC Activates Raf-MEK-MAPK Raf-MEK-MAPK PKC->Raf-MEK-MAPK Activates Cascade Proliferation & Angiogenesis Proliferation & Angiogenesis Raf-MEK-MAPK->Proliferation & Angiogenesis Leads to VEGFR-2_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor VEGFR-2_Inhibitor->VEGFR-2 Blocks Activation G cluster_0 CDK2/Cyclin E in Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Transition CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->S Phase Drives Progression CDK2_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor CDK2_Inhibitor->CDK2_CyclinE Inhibits Activity

Caption: Role of CDK2/Cyclin E in the G1/S phase transition of the cell cycle and its inhibition.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-b]pyridine derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 7: Western Blot Analysis of Apoptosis Markers

Western blotting can detect the cleavage of key proteins involved in the apoptotic cascade, confirming that the compound induces programmed cell death. [2] Principle: Apoptosis is executed by caspases, which cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP). The detection of cleaved caspases and PARP is a hallmark of apoptosis. [2] Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the cleaved forms of apoptosis-related proteins. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved caspases and PARP indicates the induction of apoptosis. [2]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the comprehensive biological screening of novel pyrazolo[3,4-b]pyridine derivatives. By employing a tiered approach that progresses from broad phenotypic screening to specific target-based assays and mechanistic studies, researchers can efficiently identify and characterize promising lead compounds for further drug development. The inherent versatility of the pyrazolo[3,4-b]pyridine scaffold warrants a thorough investigation of its biological potential, and the application of these standardized protocols will ensure the generation of reliable and reproducible data.

References

  • Taylor & Francis Online. (2022-05-19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • MDPI. (2025-11-20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • SpringerLink. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • MDPI. (2022-09-29). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • PubMed. (2020-04-15). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. [Link]

  • MDPI. The Novel Soluble Guanylate Cyclase Stimulator Attenuates Acute Lung Injury via Inhibiting Pericyte Phenotypic Transition. [Link]

  • Inspiralis. Human Topoisomerase II Relaxation Assay. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]

  • National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • Taylor & Francis Online. (2022-05-19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • PubMed. (2025-11-20). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • National Institutes of Health. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • National Institutes of Health. DNA topoisomerase II and its growing repertoire of biological functions. [Link]

  • Wikipedia. TANK-binding kinase 1. [Link]

  • MDPI. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. [Link]

  • Patsnap. (2024-06-21). What are Tubulin inhibitors and how do they work?. [Link]

  • Bio-protocol. In vitro ADP-Glo kinase assay. [Link]

  • YouTube. (2025-03-10). Class II Topoisomerase. [Link]

  • ResearchGate. (2015-11-16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • ResearchGate. Western Blot analysis of caspase-8-, caspase-9-and PARP-cleavage as.... [Link]

  • MDPI. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. [Link]

  • National Institutes of Health. (2021-08-05). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]

  • ACS Publications. (2022-01-07). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. [Link]

  • National Institutes of Health. Topoisomerase Assays. [Link]

  • ResearchGate. Topoisomerase II mechanism of action. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • ResearchGate. VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A).... [Link]

  • Frontiers. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • ResearchGate. ADP-Glo™ Kinase Assay. [Link]

  • PubMed. What tubulin drugs tell us about microtubule structure and dynamics. [Link]

  • PubMed. (2021-05-22). Determination of Caspase Activation by Western Blot. [Link]

  • bioRxiv. (2022-10-12). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. [Link]

  • Microbe Notes. (2023-02-27). Topoisomerase: Types, Structure, Functions, Mechanism. [Link]

  • National Institutes of Health. (2021-05-31). Discovery of new VEGFR-2 inhibitors based on bis(t[1][12]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]

Sources

Application

Application Note: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Drug Discovery

Executive Summary 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Structurally bioisosteric to purine (adenine), this heterocyclic core possesses an in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Structurally bioisosteric to purine (adenine), this heterocyclic core possesses an innate affinity for the ATP-binding pockets of kinases. The C5-carbonitrile group serves a dual function: it acts as a critical hydrogen-bond acceptor in the active site and provides a versatile synthetic handle for late-stage functionalization (e.g., conversion to amides, amines, or heterocycles).

This guide details the application of this scaffold in the discovery of inhibitors for FGFR , TBK1 , and Mps1 kinases. It includes validated protocols for synthesis, derivatization, and biochemical evaluation.

Chemical Properties & Handling[1][2]

PropertySpecification
IUPAC Name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Solubility Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in water.
Stability Stable under standard laboratory conditions.[1] Hygroscopic.
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen).
Hazards Irritant. Treat as a potential kinase inhibitor (handle with PPE).

Mechanism of Action & Rationale

The pyrazolo[3,4-b]pyridine core functions as an ATP-mimetic . In the context of kinase inhibition, the N7 nitrogen (in the pyridine ring) often accepts a hydrogen bond from the kinase hinge region, while the C5-substituent (nitrile) projects into the solvent-exposed region or interacts with the gatekeeper residue, depending on the specific kinase topology.

Pathway Visualization: Kinase Interaction

The following diagram illustrates the interaction logic between the scaffold and a generic kinase ATP pocket.

KinaseInteraction Scaffold 1-Methyl-1H-pyrazolo[3,4-b]pyridine (Scaffold Core) ATP_Pocket Kinase ATP Binding Pocket Scaffold->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bond Donor) Scaffold->Hinge H-Bond Interaction (N7) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric/Electronic Fit (C5-CN) Downstream Inhibition of Phosphorylation (Signal Blockade) ATP_Pocket->Downstream Prevents Substrate Activation

Figure 1: Mechanism of Action showing the scaffold's competitive binding at the kinase hinge region.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile via a condensation-cyclization route. This method is preferred for its scalability and regio-control.

Reagents:

  • 5-Amino-1-methylpyrazole (Starting Material)

  • Ethoxymethylenemalononitrile (EMMN)

  • Ethanol (Anhydrous)

  • Triethylamine (Et₃N)

Step-by-Step Procedure:

  • Condensation: In a 250 mL round-bottom flask, dissolve 5-amino-1-methylpyrazole (10 mmol) in anhydrous ethanol (50 mL).

  • Addition: Add ethoxymethylenemalononitrile (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Cyclization: If the intermediate does not cyclize spontaneously, add catalytic triethylamine (1 mmol) and continue reflux for 2 hours.

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for pyridine proton signals) and IR (Distinct nitrile peak at ~2220 cm⁻¹).

Protocol B: Derivatization (Nitrile Hydrolysis)

Objective: Convert the C5-nitrile to a primary amide, a common motif for increasing solubility and H-bond donor capacity.

  • Dissolution: Dissolve the nitrile scaffold (1 mmol) in DMSO (2 mL).

  • Reagent Prep: Add K₂CO₃ (2 mmol) and 30% H₂O₂ (0.5 mL).

  • Reaction: Stir at room temperature for 1 hour. (Exothermic reaction—monitor temperature).

  • Workup: Dilute with water (10 mL). The amide product usually precipitates. Filter and dry.

Protocol C: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC₅₀ of the synthesized derivative against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant FGFR1 Kinase

  • FRET Peptide Substrate

  • ATP (at K_m concentration)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (Start at 10 µM).

  • Incubation: Mix 5 µL of compound solution with 10 µL of Enzyme/Substrate mix in a 384-well plate. Incubate for 15 mins at RT.

  • Initiation: Add 10 µL of ATP solution to initiate the reaction.

  • Readout: Measure fluorescence intensity at t=0 and t=60 mins (Ex/Em specific to FRET pair).

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to derive IC₅₀.
    

Synthesis Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final drug candidate.

SynthesisWorkflow SM 5-Amino-1-methylpyrazole Intermediate Intermediate (Michael Adduct) SM->Intermediate Condensation (EtOH) Reagent Ethoxymethylenemalononitrile Reagent->Intermediate Core 1-Methyl-1H-pyrazolo[3,4-b] pyridine-5-carbonitrile Intermediate->Core Cyclization (Heat/Base) Deriv Functionalized Inhibitor (Amide/Amine/Tetrazole) Core->Deriv Late-Stage Functionalization

Figure 2: Synthetic route for the construction and derivatization of the pyrazolo[3,4-b]pyridine scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the core scaffold based on aggregate kinase inhibition data (FGFR/TBK1 models).

PositionModificationEffect on PotencyComment
N1 Methyl (Parent)HighOptimal for hydrophobic pocket fit.
N1 Phenyl/BulkyVariableCan increase selectivity but lowers solubility.
C3 H (Parent)ModerateSubstitution here (e.g., -NH2) often improves H-bonding.
C5 -CN (Nitrile) High Critical electron-withdrawing group; metabolic stability.
C5 -CONH2 (Amide)HighImproves water solubility; alters H-bond network.
C6 -NH-ArylVery HighEssential for specificity; contacts the hinge region.

References

  • Vertex AI Search (NIH/PubMed) . Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link]

  • ResearchGate . Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. Available at: [Link]

  • MDPI Molecules . 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • NIH PubMed Central . Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Available at: [Link]

Sources

Method

Optimized Strategies for C-N Coupling: Buchwald-Hartwig Amination of Substituted Pyrazolo[3,4-b]pyridines

Executive Summary & Strategic Importance The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., TRK, BRAF inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., TRK, BRAF inhibitors) and soluble guanylate cyclase stimulators (e.g., Vericiguat). While nucleophilic aromatic substitution (SNAr) is the traditional route for functionalizing the electron-deficient pyridine ring (typically at C4), it often fails with electron-poor anilines, sterically hindered secondary amines, or when the scaffold bears electron-donating substituents that deactivate the ring.

The Buchwald-Hartwig amination offers a robust alternative, enabling C-N bond formation under catalytic control.[1] However, this scaffold presents unique challenges:

  • Catalyst Poisoning: The N1, N2, and N7 nitrogens can chelate Palladium species, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich pyrazole ring can reduce the electrophilicity of the pyridine halide, making oxidative addition sluggish compared to simple pyridines.

  • Regioselectivity: Competitive coupling can occur if the pyrazole nitrogen (N1) is unprotected.

This guide details the protocols to overcome these barriers, focusing on ligand-controlled reactivity and base selection to ensure high yields and reproducibility.

Mechanistic Insight & Causality

To troubleshoot low yields, one must understand the failure points in the catalytic cycle specific to this heterocycle.

The "N-Binding" Trap

In standard couplings, the rate-limiting step is often oxidative addition. However, for pyrazolo[3,4-b]pyridines, the formation of stable, off-cycle Pd(II)-heterocycle complexes is the primary failure mode. The pyridine nitrogen (N7) is highly coordinating.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos , Xantphos ). These ligands sterically crowd the metal center, preventing the substrate's nitrogen atoms from displacing the ligand and "poisoning" the catalyst.

Oxidative Addition (OA)

The C4-Cl or C4-Br bond is activated by the pyridine nitrogen. However, if the pyrazole ring is N-alkylated (electron-donating), the C-X bond becomes less reactive.

  • Causality: Bis-phosphine ligands like BINAP may work for activated bromides but often fail for chlorides. Pre-catalysts (like Pd-G3/G4) are superior because they generate the active mono-ligated Pd(0) species immediately, bypassing the induction period required for Pd(OAc)₂ or Pd₂dba₃.

Critical Parameter Optimization

Before starting the protocol, select reagents based on the following logic:

ParameterRecommendationScientific Rationale
Ligand (Primary Amines) BrettPhos Large bite angle and bulk prevent N-coordination; electronic properties favor reductive elimination of primary anilines.
Ligand (Secondary Amines) RuPhos Optimized for secondary amines; prevents

-hydride elimination in aliphatic amines.
Ligand (General/Challenging) Xantphos or tBuDavePhos Xantphos (bidentate) confers stability; tBuDavePhos is effective for C4-amination of hindered pyrazoles.
Base (Standard) NaOtBu Strong base, promotes rapid transmetallation. Use if substrate has no base-sensitive groups (esters, nitriles).
Base (Sensitive) Cs₂CO₃ or K₃PO₄ Milder, heterogeneous bases. Essential if the substrate contains esters or if NaOtBu causes dehalogenation.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation (80–110°C). t-Amyl alcohol helps solubilize inorganic bases.

Visualization: Reaction Workflow

The following diagram outlines the decision process for ligand and condition selection.

BuchwaldWorkflow Start Start: Substituted Pyrazolo[3,4-b]pyridine CheckN1 Is N1 Protected? Start->CheckN1 Protect Protect N1 (SEM, Me, Trt) CheckN1->Protect No AmineType Select Amine Type CheckN1->AmineType Yes Protect->AmineType PrimAmine Primary Amine / Aniline AmineType->PrimAmine SecAmine Secondary Amine (Cyclic/Acyclic) AmineType->SecAmine CondA System A: Pd2(dba)3 + BrettPhos NaOtBu, Dioxane, 100°C PrimAmine->CondA Standard CondC System C: Pd-G4-Xantphos K3PO4, t-Amyl alcohol, 80°C PrimAmine->CondC Base Sensitive CondB System B: Pd(OAc)2 + RuPhos Cs2CO3, Toluene, 100°C SecAmine->CondB Standard SecAmine->CondC Sterically Hindered

Caption: Decision matrix for optimizing Buchwald-Hartwig conditions based on substrate protection and amine class.

Experimental Protocols

Protocol 1: High-Throughput Ligand Screening (Micro-scale)

Use this protocol to identify the optimal ligand for a new pyrazolo[3,4-b]pyridine substrate.

Reagents:

  • Substrate: 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (0.1 mmol)

  • Amine: 1.2 equivalents

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligands: BrettPhos, RuPhos, Xantphos, BINAP (10 mol% monodentate or 5 mol% bidentate)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Preparation: Inside a glovebox or using strict Schlenk technique, charge 4 reaction vials (equipped with magnetic stir bars) with the Pd source and the respective ligand.

  • Solvation: Add 0.5 mL of dioxane to each vial and stir at room temperature for 5 minutes to form the active catalyst complex (solution often changes color).

  • Addition: Add the pyrazolo-pyridine substrate (0.1 mmol), the amine (0.12 mmol), and NaOtBu (0.15 mmol) to each vial.

  • Reaction: Seal vials with teflon-lined caps. Heat to 100°C in a reaction block for 12 hours.

  • Analysis: Cool to RT. Filter through a small pad of Celite (eluting with EtOAc). Analyze by LC-MS.

    • Success Metric: >80% conversion to product with <5% dehalogenated byproduct.

Protocol 2: Scale-Up Synthesis (Gram Scale)

Optimized for coupling a secondary amine (e.g., morpholine or piperidine derivative) to a 4-chloro-pyrazolo[3,4-b]pyridine.

Target Reaction: 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine + Morpholine


 4-(morpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Reagents:

  • Substrate: 1.00 g (5.97 mmol)

  • Amine: Morpholine (0.62 mL, 7.16 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (136 mg, 0.15 mmol, 2.5 mol%)

  • Ligand: RuPhos (139 mg, 0.30 mmol, 5 mol%)

  • Base: Cs₂CO₃ (3.89 g, 11.9 mmol, 2.0 equiv) — Selected for safety and ease of handling on scale.

  • Solvent: Toluene (anhydrous, degassed, 30 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and RuPhos to the flask. Add 10 mL of degassed Toluene. Stir at RT for 10 minutes. Observation: The dark purple solution should turn to a reddish-brown, indicating ligand ligation.

  • Substrate Addition: Add the 4-chloro substrate, Cs₂CO₃, and the remaining 20 mL of Toluene.

  • Amine Addition: Add Morpholine via syringe.

  • Degassing: Sparge the mixture with Argon for another 5-10 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) for 16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If starting material remains after 16h, add an additional 1 mol% catalyst/ligand solution.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Filter the biphasic mixture through a Celite pad to remove Pd black and insoluble salts.

    • Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Note: The product is often fluorescent under UV (254/365 nm).

Troubleshooting & Self-Validation

Use this table to diagnose experimental failures.

ObservationDiagnosisCorrective Action
No Conversion (SM recovery) Catalyst poisoning or inactive catalyst.Switch to BrettPhos or Pd-G4-PEPPSI precatalysts. Ensure Argon atmosphere is rigorous (O₂ kills active Pd).
Dehalogenation (H-product)

-hydride elimination or solvent reduction.
Switch solvent from alcohol/dioxane to Toluene . Reduce temperature. Switch base to Cs₂CO₃.
Homocoupling of Amine Oxidation of amine.Ensure strictly oxygen-free conditions.
Regioisomers (if N1 is H) N-arylation of the pyrazole.Mandatory: Protect N1 (Methyl, Benzyl, SEM) before the coupling step.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bedwell, E. V., et al. (2023).[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34880-34887. Link

  • Li, H., et al. (2020).[3] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[4] Molecules, 25(20), 4646. Link

  • Wang, T., et al. (2019). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 9, 21992-22006. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering field-proven insights and troubleshooting strategies to enhance your experimental success.

Introduction to Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, and anticancer activities.[1] The synthesis of this scaffold, while well-established, can present several challenges that may impact yield, purity, and scalability. This guide provides a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Causality and Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low or No Yield Observed Purity 1. Verify Starting Material Purity Start->Purity Catalyst 2. Evaluate Catalyst Choice and Loading Purity->Catalyst If purity is confirmed Solvent 3. Screen Different Solvents Catalyst->Solvent If catalyst is optimized Conditions 4. Optimize Reaction Temperature and Time Solvent->Conditions If solvent is suitable Monitoring 5. Implement Rigorous Reaction Monitoring Conditions->Monitoring If conditions are optimized Success Successful Synthesis Monitoring->Success If reaction proceeds to completion

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting Protocol:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, thereby reducing the yield of the desired product.[2]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, repurify them through recrystallization or column chromatography before use.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's efficiency.

    • Expertise & Experience: While Brønsted acids like acetic acid are commonly used, Lewis acids such as zirconium tetrachloride (ZrCl₄) have demonstrated high efficacy in promoting the cyclization step.[1][2] In some cases, solid-supported catalysts can offer advantages in terms of recyclability and ease of removal.[3]

    • Recommendation: Conduct a catalyst screen to identify the most effective one for your specific substrates. Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can lead to unwanted side products.

  • Solvent Effects: The solvent plays a critical role by influencing the solubility of reactants and the kinetics of the reaction.[2]

    • Recommendation: Perform a solvent screen with a range of polar and non-polar solvents. Ethanol is a common choice, but for certain reactions, a mixture of solvents like EtOH/DMF (1:1) may be necessary to ensure all reactants remain in solution.[1] Solvent-free conditions at elevated temperatures have also been reported to produce high yields in some cases.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to either an incomplete reaction or the degradation of the product.[2]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these aromatic compounds is UV light (254 nm). Staining with iodine vapor can also be effective.[2]

Issue 2: Formation of Regioisomers

Question: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.

Mechanistic Insight:

The regioselectivity is often determined by the electronic and steric properties of the substituents on the reactants. For instance, in reactions involving an unsymmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl carbon will preferentially be attacked by the exocyclic amino group of the aminopyrazole.

Strategies for Controlling Regioselectivity:

  • Substrate Control: The inherent electronic and steric properties of your starting materials are the primary determinants of regioselectivity. Carefully consider the design of your synthetic precursors.

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is advisable to consult the literature for precedents with similar substitution patterns.[2]

Separation of Regioisomers:

  • Column Chromatography: This is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing the polarity.[2]

  • Recrystallization: If the regioisomers exhibit different solubilities in a particular solvent system, fractional recrystallization can be a highly effective purification technique.[2]

Issue 3: Product Purification Challenges

Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridine, but I am facing difficulties in purifying the final product. What are some effective purification strategies?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their often polar nature and the presence of closely eluting byproducts.[2]

Purification Workflow:

Purification_Workflow Start Crude Product Workup 1. Proper Aqueous Work-up Start->Workup Column 2. Column Chromatography Workup->Column To remove salts and catalyst Recrystallization 3. Recrystallization (if necessary) Column->Recrystallization For further purification Pure_Product Pure Product Column->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: A general workflow for the purification of pyrazolo[3,4-b]pyridines.

Detailed Purification Protocol:

  • Aqueous Work-up: A thorough work-up is essential to remove residual catalyst and inorganic salts. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[2]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase Selection: A systematic approach is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary to achieve good separation.

  • Recrystallization: If column chromatography does not yield a product of sufficient purity, recrystallization can be an excellent secondary purification step. The choice of solvent is critical and may require some screening.

Data Summary for Experimental Optimization

The following table provides a summary of reaction conditions from various literature sources to guide your optimization efforts.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidEthanolReflux12 h44-99[4]
ZrCl₄EtOH/DMF (1:1)9516 h13-28[1]
Amorphous Carbon-Supported Sulfonic AcidEthanolRoom Temp-Moderate to Good[3]
Ag(CF₃CO₂) / TfOHDMAc1002 h63-84[5]
Cu(II) acetylacetonate---up to 94[6]

Key Mechanistic Considerations

A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting. A common pathway for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated carbonyl compounds involves the following key steps:

  • Michael Addition: The reaction is often initiated by a Michael addition of the 5-aminopyrazole to the α,β-unsaturated system.[4]

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the endocyclic nitrogen or the exocyclic amino group on the carbonyl carbon.

  • Dehydration and Oxidation: The final steps involve dehydration to form a dihydropyrazolopyridine intermediate, followed by a spontaneous oxidation to the aromatic pyrazolo[3,4-b]pyridine.[4] The presence of atmospheric oxygen can be crucial for this final oxidation step.[4]

Reaction_Mechanism Reactants 5-Aminopyrazole + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydropyridine Dihydropyrazolopyridine Cyclized_Intermediate->Dihydropyridine Dehydration Product Pyrazolo[3,4-b]pyridine Dihydropyridine->Product Oxidation (e.g., by air)

Caption: A simplified mechanistic pathway for pyrazolo[3,4-b]pyridine synthesis.

By understanding these fundamental steps, researchers can make more informed decisions when modifying reaction conditions to overcome synthetic hurdles.

References

  • Spyridon, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Al-Romaigh, F. A., et al. (2023). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • García-García, E., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3334. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. [Link]

  • Al-Otaibi, A. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Spyridon, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1846-1855. [Link]

Sources

Optimization

Improving the regioselectivity of pyrazolo[3,4-b]pyridine synthesis

The following guide serves as a Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of pyrazolo[3,4-b]pyridines. It is structured to address specific "pain points" with mech...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of pyrazolo[3,4-b]pyridines. It is structured to address specific "pain points" with mechanistic insights and validated protocols.

Status: Operational | Topic: Regioselectivity & Isomer Control Audience: Medicinal Chemists, Process Chemists

Introduction: The Regioselectivity Challenge

The synthesis of pyrazolo[3,4-b]pyridines is frequently plagued by two distinct regiochemical failures:

  • The Fusion Isomer Problem: Competition between forming the desired pyrazolo[3,4-b]pyridine (via C4–C5 fusion) and the thermodynamic "dead-end" isomer, pyrazolo[1,5-a]pyrimidine (via N1–C5 fusion).

  • The Alkylation Ambiguity: Poor selectivity between N1 and N2 alkylation during post-synthetic modification.

This guide provides troubleshooting workflows to resolve these specific issues.

Troubleshooting Module: Cyclocondensation Failures

Ticket #01: "I reacted my 5-aminopyrazole with a 1,3-diketone, but I isolated the pyrazolo[1,5-a]pyrimidine isomer instead of the [3,4-b]pyridine."

Root Cause Analysis

This is a classic competition between two nucleophilic sites on the 5-aminopyrazole core: the C4 carbon (enamine-like) and the N1 nitrogen .

  • Pathway A (Desired): Attack by the exocyclic amine (

    
    ) followed by cyclization at C4 .
    
  • Pathway B (Undesired): Attack by the exocyclic amine followed by cyclization at N1 (or vice versa), leading to the [1,5-a]pyrimidine.

Solution Protocol: The Acid-Switch Method

Acidic media favor the formation of the [3,4-b]pyridine scaffold by protonating the basic ring nitrogens, thereby suppressing the nucleophilicity of N1 while leaving the C4 position (which reacts via enamine tautomerism) active.

Validated Protocol (Aggarwal et al. Conditions):

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Temperature: Reflux (

    
    ).
    
  • Stoichiometry: 1.0 equiv 5-aminopyrazole : 1.1 equiv 1,3-diketone.

  • Mechanism: The acid acts as a catalyst for the Schiff base formation and, crucially, blocks the N1 site via hydrogen bonding or protonation.

Visualizing the Divergence:

G Start 5-Aminopyrazole + 1,3-Diketone Inter Enaminone Intermediate Start->Inter Condensation PathA C4 Cyclization (Acidic Conditions) Inter->PathA Protonation of N1 blocks attack PathB N1 Cyclization (Basic/Neutral) Inter->PathB N1 is free nucleophile ProdA Pyrazolo[3,4-b]pyridine (Target) PathA->ProdA - H2O ProdB Pyrazolo[1,5-a]pyrimidine (Undesired Isomer) PathB->ProdB - H2O

Figure 1: Mechanistic divergence in cyclocondensation. Acidic conditions shield N1, forcing C4 cyclization.

Troubleshooting Module: Regioselective N-Alkylation

Ticket #02: "I need to alkylate the pyrazole ring. How do I get high selectivity for N1 over N2 (or vice versa)?"

Root Cause Analysis

The pyrazolo[3,4-b]pyridine anion is an ambident nucleophile. Selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and Solvent Coordination Effects .

  • N1 Alkylation: Thermodynamically favored (forms a fully aromatic system across both rings).

  • N2 Alkylation: Kinetically favored in specific coordination environments (often disrupts global aromaticity but favored by proximal chelation).

The Solvent-Switch Guide

Use the table below to select reaction conditions based on your desired isomer.

Target IsomerRecommended SolventBaseAdditiveMechanistic Driver
N1-Alkyl DMSO or DMF

or

NoneThermodynamic Control: Polar aprotic solvents separate ion pairs, allowing the anion to relax to its most stable tautomer (N1).
N2-Alkyl THF (Anhydrous)NaHMDSNoneCoordination Control:

coordinates with N7 (pyridine) and N1, sterically blocking N1 and directing the electrophile to N2.

Step-by-Step Protocol for N2-Selectivity (The "Hard" Case):

  • Dissolve the pyrazolo[3,4-b]pyridine substrate in anhydrous THF (0.1 M) under Argon.

  • Cool to

    
    .
    
  • Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Wait 15 mins for deprotonation and coordination complex formation.

  • Add the alkyl halide (1.1 equiv) slowly.

  • Monitor: Run TLC/LCMS. If N1 starts forming, lower temperature to

    
    .
    

Visualizing the Coordination Effect (N2 Selectivity):

N_Alkylation cluster_DMSO DMSO (Dissociated Ions) cluster_THF THF (Tight Ion Pair) Substrate Pyrazolo[3,4-b]pyridine Anion N1_Path N1 Attack (Thermodynamic) Substrate->N1_Path Solvent-Separated Ion Pair Complex Na+ Coordinated to N1 & N7 Substrate->Complex NaHMDS / THF N2_Path N2 Attack (Kinetic/Directed) Complex->N2_Path N1 Blocked

Figure 2: Solvent-controlled regioselectivity. In THF, sodium coordination directs alkylation to N2.[2]

Advanced FAQ: Unsymmetrical 1,3-Dielectrophiles

Ticket #03: "I am using an unsymmetrical 1,3-diketone (e.g., benzoylacetone). Which side reacts with the amine?"

Answer: The regioselectivity is dictated by the electronic hardness of the carbonyl carbons.

  • The Rule: The exocyclic amine (

    
    ) of the aminopyrazole is a "hard" nucleophile and will attack the most reactive (hardest) carbonyl  first.
    
  • Hierarchy of Reactivity: Aldehyde

    
     Ketone (Alkyl) 
    
    
    
    Ketone (Aryl)
    
    
    Ester.
  • Example: Reaction with benzoylacetone (

    
    ).
    
    • The amine attacks the methyl ketone (less sterically hindered, more reactive than phenyl ketone).

    • Final Structure: The Methyl group ends up at position 4, and the Phenyl group at position 6 of the pyridine ring (assuming standard Friedländer-type closure).

Data Table: Substituent Effects on Regiochemistry

1,3-DielectrophileR1 (More Reactive)R2 (Less Reactive)Major Product (R1 Pos / R2 Pos)

MethylPhenyl4-Me / 6-Ph


Methyl4-OH / 6-

(Special Case*)

H (Aldehyde)Alkyl4-Alkyl / 6-H

*Note:


 groups often alter the mechanism due to hydrate formation, sometimes leading to reversed regioselectivity or stable hydrate intermediates.

References

  • Aggarwal, R. et al. (2011). "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry. Link

  • Bookser, B. C. et al. (2018). "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry. Link

  • Quiroga, J. et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry. Link

  • Fustero, S. et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines." Organic Letters. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Welcome to the technical support guide for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this heterocyclic compound. As a fused aromatic system with a polar nitrile group and basic nitrogen atoms, its solubility behavior can be complex. This guide provides a logical, step-by-step approach to systematically diagnose and overcome these issues, grounded in fundamental physicochemical principles.

Section 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, providing the essential knowledge needed for effective troubleshooting.

Q1: What are the key structural features of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile that govern its solubility?

A1: The solubility of this molecule is a delicate balance between several structural features:

  • Fused Aromatic Core (Pyrazolopyridine): The flat, rigid, bicyclic aromatic system contributes to strong intermolecular π-stacking interactions in the solid state (crystal lattice).[1] These strong interactions require significant energy to overcome, leading to inherently low solubility in many solvents.

  • Basic Nitrogen Atoms: The pyridine and pyrazole rings contain basic nitrogen atoms. These sites can be protonated in acidic conditions, forming a cationic species (a salt) which is generally much more water-soluble than the neutral form.[2][3] This pH-dependent behavior is a critical lever for solubility manipulation.

  • Nitrile Group (-C≡N): The carbonitrile is a polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. While it increases polarity compared to an unsubstituted core, its contribution may not be sufficient to overcome the strong crystal lattice energy.

  • Methyl Group (-CH₃): The N-methyl group slightly increases the lipophilicity (logP) of the molecule, which can favor solubility in organic solvents but decrease aqueous solubility.[4][5]

Q2: I'm observing my compound "crashing out" or precipitating immediately upon cooling. What's happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a solution becomes rapidly and highly supersaturated upon cooling.[6] The solute molecules come out of solution so quickly that they don't have time to form an ordered crystal lattice, often trapping impurities and solvent.

Causality: This typically happens when you've used the absolute minimum amount of a good solvent at a high temperature. The solubility curve is very steep, meaning a small drop in temperature causes a massive decrease in solubility.[7]

Preventative Measures:

  • Increase Solvent Volume: Add a small excess of the hot solvent (e.g., 5-10% more) after the solid has just dissolved. This creates a solution that is saturated at a slightly lower temperature, allowing for slower, more controlled crystal growth upon cooling.[6]

  • Insulate the Flask: Slow the cooling rate by insulating your flask. Place it on a cork ring or folded paper towels and cover the top with a watch glass. An inverted beaker placed over the flask can also create an insulating air jacket.[6]

  • Consider a Co-solvent System: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble) can provide more gradual control over crystallization.[8]

Q3: What is the best starting point for solvent selection?

A3: A systematic solvent screening is the most effective approach. There's no single "best" solvent for all applications. The ideal solvent or solvent system depends on your downstream application (e.g., reaction, purification, formulation). Start with common laboratory solvents that cover a range of polarities.

General Guidance:

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are often excellent starting points for dissolving highly crystalline, polar heterocycles due to their high polarity and ability to disrupt crystal lattice forces.[9]

  • Polar Protic Solvents: Alcohols like ethanol or isopropanol can be effective, especially when heated.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can dissolve many organic compounds but may be less effective for this polar heterocycle.

  • Ethers: Solvents like THF can be useful, particularly in mixed-solvent systems.[8]

Section 2: Systematic Troubleshooting Protocols & Guides

Guide 1: Systematic Solvent & Co-Solvent Screening

This protocol provides a structured method to efficiently identify a suitable solvent or co-solvent system.[10][11]

Objective: To determine the approximate solubility in a range of solvents and identify promising candidates for single-solvent or co-solvent systems.

Materials:

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Vials (e.g., 2 mL glass vials with caps)

  • A selection of solvents (see table below)

  • Vortex mixer and/or magnetic stirrer

  • Heat block or water bath

Protocol:

  • Preparation: Accurately weigh a small, consistent amount of your compound (e.g., 5 mg) into each labeled vial.

  • Initial Screening (Room Temperature):

    • Add a fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial.

    • Vortex vigorously for 60 seconds.

    • Observe and record if the solid is fully dissolved, partially dissolved, or insoluble.

    • If not fully dissolved, add another 100 µL and repeat vortexing. Continue this stepwise addition up to a total volume of 1 mL, recording the volume required for dissolution.

  • Heated Screening:

    • For solvents where the compound was not soluble at room temperature, gently heat the vial (e.g., to 50-60 °C) using a heat block. Caution: Ensure vials are not sealed tightly to avoid pressure buildup.

    • Observe and record any change in solubility.

  • Co-solvent/Anti-solvent Test:

    • Identify a "good" solvent from your screen (e.g., DMSO). Dissolve a known amount of the compound to make a concentrated stock.

    • In a separate vial, add a volume of a "poor" or "anti-solvent" (e.g., water or heptane).

    • Slowly add the concentrated stock solution dropwise to the anti-solvent, observing for precipitation. A stable, hazy solution or fine precipitate suggests a potentially useful co-solvent system for crystallization.[8]

Data Presentation: Solvent Screening Table

SolventPolarity IndexTypeRT Solubility (Approx. mg/mL)Heated SolubilityNotes
Water10.2Protic< 0.1PoorPotential anti-solvent.
Methanol5.1ProticLowModerate
Ethanol4.3ProticLowModerate
Isopropanol (IPA)3.9ProticVery LowLow-Moderate
Acetonitrile (ACN)5.8AproticLowModerate
Dichloromethane (DCM)3.1AproticLow-ModerateModerate
Tetrahydrofuran (THF)4.0AproticModerateGoodPotential good solvent.
N,N-Dimethylformamide (DMF)6.4AproticGoodExcellentStrong solubilizer.
Dimethyl Sulfoxide (DMSO)7.2AproticExcellentExcellentStrongest common solubilizer.
Heptane0.1NonpolarInsolubleInsolublePotential anti-solvent.

Note: Solubility values are illustrative and must be determined experimentally.

Guide 2: Leveraging pH for Aqueous Solubility Enhancement

The basic nitrogens in the pyrazolopyridine core are key to improving aqueous solubility.[2][12] By lowering the pH, you can protonate the molecule, forming a much more soluble salt.

Objective: To determine the effect of pH on the aqueous solubility of the compound.

Protocol:

  • Prepare Buffers: Prepare a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Slurry Method:

    • Add an excess amount of the compound to each buffer solution in separate vials, ensuring solid is visible.

    • Agitate the slurries at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Plot Results: Plot solubility (mg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH decreases.[13]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

G start Start: Poor Solubility Observed solvent_screen Perform Systematic Solvent Screen (Guide 1) start->solvent_screen is_soluble Soluble in a suitable single organic solvent? solvent_screen->is_soluble ph_test Aqueous System Needed? Perform pH-Solubility Profile (Guide 2) is_soluble->ph_test No success_org Success: Use single organic solvent is_soluble->success_org Yes acid_sol Soluble at low pH? ph_test->acid_sol Yes cosolvent Develop Co-solvent System (e.g., DMSO/Water, THF/Heptane) ph_test->cosolvent No acid_sol->cosolvent No success_acid Success: Use acidified aqueous buffer acid_sol->success_acid Yes success_cosolvent Success: Use optimized co-solvent system cosolvent->success_cosolvent advanced Consider Advanced Methods: - Salt Formation - Surfactants - Solid Dispersions cosolvent->advanced

Caption: A decision tree for troubleshooting solubility.

Guide 3: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications.

  • Salt Formation: Beyond simple pH adjustment in a solution, you can isolate a stable, solid salt form (e.g., a hydrochloride or mesylate salt). This often improves not only solubility but also dissolution rate and stability.[14][15]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug molecule, increasing its apparent solubility in aqueous media.[14] This is a common strategy in drug formulation.

  • Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and significantly enhance the dissolution rate.[14]

References

  • MySkinRecipes. (n.d.). Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate.
  • WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Periodica Polytechnica. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2025). Improving solubility via structural modification.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization.
  • PMC. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Quora. (2017). What should I do if crystallisation does not occur?.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PubChemLite. (n.d.). 1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile.
  • CymitQuimica. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, methyl ester.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Pyrazolo[3,4-b]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions to achieve your desired synthetic outcomes.

I. Understanding the Catalytic Landscape for Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the construction of the pyridine ring onto a pre-existing pyrazole moiety. The choice of catalyst is paramount and is dictated by the specific synthetic strategy and the nature of the starting materials. Broadly, catalytic systems can be categorized into acid catalysis and metal-mediated catalysis.

A. Acid Catalysis: The Workhorse for Condensation Reactions

Acid catalysts are frequently employed in multi-component reactions, typically involving the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. The catalyst's role is to activate the carbonyl group, facilitating nucleophilic attack by the aminopyrazole.

Common Acid Catalysts:

  • Brønsted Acids: Acetic acid is a common and cost-effective choice that often serves as both a catalyst and a solvent.[1] The addition of a base like triethylamine in conjunction with acetic acid can sometimes improve yields.[1]

  • Lewis Acids: For less reactive substrates, Lewis acids such as zirconium(IV) chloride (ZrCl₄) can be highly effective.[2][3] ZrCl₄ is a green and versatile catalyst known for its low toxicity and stability.[2]

  • Solid Acids: Heterogeneous catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) offer the advantage of easy separation and recyclability.[3]

B. Metal-Mediated Catalysis: Expanding the Synthetic Toolbox

Transition metal catalysts, particularly those based on palladium and copper, have opened up new avenues for the synthesis and functionalization of pyrazolo[3,4-b]pyridines. These catalysts are typically used in cross-coupling reactions to introduce substituents onto the heterocyclic core.

Key Metal Catalysts:

  • Palladium Catalysts: Palladium acetate and other palladium complexes are instrumental in C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, for the late-stage functionalization of the pyrazolo[3,4-b]pyridine scaffold.

  • Copper Catalysts: Copper(II) acetylacetonate and copper(II) oxide nanoparticles have been successfully employed in [3+3] cycloaddition reactions to construct the pyrazolo[3,4-b]pyridine ring system.[4]

II. Troubleshooting Guide: From Low Yields to Regioselectivity Issues

This section addresses common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines and provides a systematic approach to troubleshooting.

FAQ 1: I am getting a very low yield or no product. What are the likely causes and how can I fix it?

Low or no yield is a frequent challenge, often stemming from a combination of factors. A methodical approach to optimization is key.

Decision-Making Workflow for Low Yield Troubleshooting

low_yield_troubleshooting start Low/No Yield purity Check Starting Material Purity start->purity catalyst Optimize Catalyst System purity->catalyst Purity Confirmed sub_purity1 Recrystallize or re-purify reactants purity->sub_purity1 conditions Optimize Reaction Conditions catalyst->conditions Catalyst Screened sub_catalyst1 Screen different catalysts (acidic, Lewis acid, metal) catalyst->sub_catalyst1 sub_catalyst2 Vary catalyst loading catalyst->sub_catalyst2 workup Review Work-up & Purification conditions->workup Conditions Optimized sub_conditions1 Solvent screen (e.g., EtOH, DMF, solvent-free) conditions->sub_conditions1 sub_conditions2 Temperature optimization (room temp to reflux) conditions->sub_conditions2 sub_conditions3 Monitor reaction time (TLC) conditions->sub_conditions3 success Improved Yield workup->success Purification Effective sub_workup1 Ensure complete extraction and removal of impurities workup->sub_workup1

Caption: A systematic workflow for troubleshooting low product yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Impure Starting Materials Impurities in reactants, especially the aminopyrazole, can inhibit the catalyst or lead to side reactions.Ensure high purity of all starting materials. Recrystallize or purify if necessary.[3]
Suboptimal Catalyst Choice The chosen catalyst may not be active enough for your specific substrates.Screen a panel of catalysts. For condensation reactions, compare a Brønsted acid (e.g., acetic acid) with a Lewis acid (e.g., ZrCl₄).[3] For cross-coupling, screen different palladium or copper catalysts and ligands.
Incorrect Catalyst Loading Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to slow or incomplete conversion, while excess catalyst can cause side reactions or purification issues.Perform a catalyst loading study. For example, in a synthesis using an amorphous carbon-supported sulfonic acid, 5 mg was found to be optimal.[3]
Inappropriate Solvent The solvent affects reactant solubility, reaction kinetics, and catalyst stability.Conduct a solvent screen. Ethanol is a common starting point for many syntheses.[3] In some cases, solvent-free conditions at elevated temperatures can significantly improve yields.[3]
Suboptimal Temperature and Time Reactions may be too slow at low temperatures or lead to product degradation at high temperatures. Incorrect reaction time can result in incomplete conversion or byproduct formation.Optimize the reaction temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

Experimental Protocol: Catalyst Screening for a Three-Component Synthesis

  • Setup: In parallel reaction vials, combine the aminopyrazole (1.0 equiv.), the aldehyde (1.0 equiv.), and the active methylene compound (1.0 equiv.) in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., acetic acid, ZrCl₄, L-proline, Cu(II) acetylacetonate) at a specific loading (e.g., 10 mol%). Include a no-catalyst control.

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).

  • Analysis: Monitor the reactions by TLC. Upon completion, work up the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst.

  • Optimization: Select the most promising catalyst and perform further optimization of catalyst loading, temperature, and reaction time.

FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The regioselectivity is determined by which carbonyl group of the biselectrophile is preferentially attacked by the nucleophilic sites of the aminopyrazole.

Factors Influencing Regioselectivity and Control Strategies

regioselectivity_control regio_issue Regioisomer Formation sterics Steric Hindrance of Reactants regio_issue->sterics electronics Electronic Effects of Substituents regio_issue->electronics catalyst_choice Catalyst Selection regio_issue->catalyst_choice reaction_conditions Reaction Conditions regio_issue->reaction_conditions desired_regioisomer Desired Regioisomer sterics->desired_regioisomer sub_sterics Modify substituents to create steric bias sterics->sub_sterics electronics->desired_regioisomer sub_electronics Utilize electron-donating/ withdrawing groups to direct attack electronics->sub_electronics catalyst_choice->desired_regioisomer sub_catalyst Lewis acids may offer different coordination and selectivity than Brønsted acids catalyst_choice->sub_catalyst reaction_conditions->desired_regioisomer sub_conditions Varying solvent polarity and temperature can influence the transition state energies reaction_conditions->sub_conditions

Caption: Key factors influencing and strategies for controlling regioselectivity.

Troubleshooting Strategies:

Controlling Factor Underlying Principle Practical Approach
Steric Hindrance A bulkier substituent on one of the carbonyl groups of the 1,3-dicarbonyl compound will sterically hinder the nucleophilic attack at that position, favoring reaction at the less hindered site.If possible, redesign the starting materials to incorporate bulky groups that can direct the cyclization to the desired regioisomer.
Electronic Effects The relative electrophilicity of the two carbonyl carbons influences the site of initial nucleophilic attack. Electron-withdrawing groups increase electrophilicity, while electron-donating groups decrease it.In unsymmetrical diketones, the ketone group is generally more electrophilic than the ester group, often leading to predictable regioselectivity.[5]
Catalyst Choice The nature of the catalyst can influence the regioselectivity by coordinating to the reactants in a specific manner, thereby favoring one reaction pathway over another.If Brønsted acid catalysis gives poor selectivity, explore Lewis acids (e.g., ZrCl₄, InCl₃) which may offer different coordination geometries and thus alter the regiochemical outcome.[6]
Reaction Conditions Solvent polarity and temperature can affect the relative energies of the transition states leading to the different regioisomers.Systematically vary the solvent and temperature. Sometimes, a switch to a less polar solvent or a lower reaction temperature can enhance regioselectivity.

Separation of Regioisomers:

If achieving complete regioselectivity is not possible, the focus shifts to efficient separation.

  • Flash Column Chromatography: This is the most common method for separating regioisomers. A careful screening of the eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial.[3]

  • Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be a highly effective and scalable purification technique.

III. Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of pyrazolo[3,4-b]pyridines, providing a starting point for your own optimizations.

Catalyst Reaction Type Typical Conditions Yield Range Key Advantages References
Acetic AcidMulti-component CondensationReflux in EtOH or neat65-88%Cost-effective, readily available[1]
Acetic Acid / TriethylamineMulti-component CondensationHigh temperature (150-160 °C)86-98%Higher yields compared to acetic acid alone[1]
ZrCl₄Cyclization95 °C in EtOH/DMF~20% (for specific substrates)Green, low toxicity, stable[2]
L-prolineMulti-component Condensation80 °C in EtOHHighOrganocatalyst, mild conditions[1]
[Et₃NH][HSO₄]Multi-component Condensation60 °C90-96%Recyclable ionic liquid, green chemistry[1]
Silver Trifluoroacetate (Ag(CF₃CO₂))C≡C Bond Activation/Cyclization100 °C in DMAc63-84%Good for alkyne activation[7]
Copper(II) Acetylacetonate[3+3] CycloadditionMild conditionsHighEfficient for specific cycloadditions[4]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Multi-component Condensation100 °C, solvent-freeHighRecyclable nano-magnetic catalyst[8][9]

IV. Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for rational optimization. Below is a generalized mechanism for a three-component synthesis of a pyrazolo[3,4-b]pyridine catalyzed by an acid.

Generalized Mechanism of Acid-Catalyzed Three-Component Synthesis

mechanism reactants Aminopyrazole + Aldehyde + Active Methylene Compound step1 Knoevenagel Condensation (Aldehyde + Active Methylene) reactants->step1 Acid Catalyst (H+) intermediate1 α,β-Unsaturated Intermediate step1->intermediate1 step2 Michael Addition (Aminopyrazole attacks intermediate) intermediate1->step2 intermediate2 Acyclic Adduct step2->intermediate2 step3 Intramolecular Cyclization (Amine attacks carbonyl) intermediate2->step3 intermediate3 Dihydropyrazolopyridine step3->intermediate3 step4 Dehydration & Oxidation intermediate3->step4 product Pyrazolo[3,4-b]pyridine step4->product

Caption: A plausible reaction mechanism for the three-component synthesis.

  • Formation of the Biselectrophile: The reaction often begins with an acid-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate.[1]

  • Michael Addition: The nucleophilic C4 of the aminopyrazole or the exocyclic amino group then undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated intermediate.[1]

  • Intramolecular Cyclization: The remaining free amino group of the pyrazole attacks the carbonyl group, leading to the formation of a six-membered dihydropyridine ring.[1]

  • Dehydration and Oxidation: The resulting intermediate readily dehydrates and is subsequently oxidized to the aromatic pyrazolo[3,4-b]pyridine. The oxidation is often spontaneous, potentially involving atmospheric oxygen.[1][10]

V. References

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. (2025). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. (2025). ResearchGate. [Link]

  • Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (2025). ResearchGate. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Column Chromatography for Pyrazolo[3,4-b]pyridine Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the column chromatography purification of pyrazolo[3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the column chromatography purification of pyrazolo[3,4-b]pyridine derivatives. This class of nitrogen-containing heterocycles often presents unique purification challenges due to their inherent polarity and basicity. This guide offers practical, field-proven insights to help you overcome these obstacles and achieve high-purity compounds.

Introduction: The Challenge of Purifying Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their purification can be a significant bottleneck in the synthetic workflow. The presence of multiple nitrogen atoms in the fused ring system imparts a degree of polarity and basicity that often leads to problematic interactions with standard silica gel chromatography media. Common issues include poor separation, low recovery, and significant peak tailing, which can compromise the purity of the final compound.

This guide provides a structured approach to troubleshooting and optimizing your column chromatography protocols for these valuable compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of pyrazolo[3,4-b]pyridines and provides actionable solutions based on established chromatographic principles.

Issue 1: Severe Peak Tailing or Streaking on TLC and Column

Question: My pyrazolo[3,4-b]pyridine derivative is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What is causing this and how can I fix it?

Answer:

Peak tailing is a frequent issue when purifying basic compounds like pyrazolo[3,4-b]pyridines on silica gel.[2]

  • Causality: The root cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-ideal interaction leads to a secondary retention mechanism, causing a portion of your compound to lag behind the main band, resulting in a "tail."

  • Solutions:

    • Mobile Phase Modification (The Preferred First Step): The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase. This modifier will "shield" the acidic silanol groups, preventing your compound from interacting with them.[3]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.[3] TEA is a volatile base that is highly effective at deactivating the silica surface.

      • Ammonia Solution: Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your mobile phase (e.g., dichloromethane). This is particularly useful for very polar compounds that require highly polar solvent systems.[2]

    • Deactivation of Stationary Phase: Before packing your column, you can slurry the silica gel in your chosen mobile phase containing the basic modifier (e.g., 1% TEA). This pre-treatment ensures the entire stationary phase is deactivated before your compound is introduced.[4]

    • Column Overload: Injecting too much sample can also lead to peak tailing.[2] As a general rule, the mass of your crude sample should be between 1-5% of the mass of the silica gel.[3]

Issue 2: My Compound Won't Elute from the Silica Gel Column

Question: I've tried a very polar solvent system (e.g., 20% methanol in dichloromethane), but my pyrazolo[3,4-b]pyridine is still stuck at the top of the column. How can I get it to elute?

Answer:

This is a common problem with highly polar pyrazolo[3,4-b]pyridines, especially those with multiple polar functional groups (e.g., -NH2, -OH).

  • Causality: The compound has a very high affinity for the polar stationary phase and is not sufficiently soluble in the mobile phase to be carried down the column. In some cases, the compound may be irreversibly adsorbed or could be decomposing on the acidic silica.[2]

  • Solutions:

    • Aggressive Mobile Phase Modification:

      • Increase the concentration of the basic modifier. For example, if you are using a DCM/MeOH system, a mobile phase of 80% DCM, 18% MeOH, and 2% aqueous ammonia solution (25% NH3 in water) can be effective for highly polar and basic compounds.[5]

      • Caution: Always ensure your compound is stable in the presence of strong bases before using high concentrations of ammonia.

    • Change of Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase is likely the issue.

      • Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. Use neutral or basic alumina.[2][5] You will need to re-optimize your solvent system on an alumina TLC plate.

      • Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography can be a powerful tool. In this technique, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Polar compounds will elute earlier.[2]

    • Stability Check: Before committing a large amount of material to a column, it's wise to check for decomposition on silica. Spot your compound on a silica TLC plate, leave it for an hour, and then develop the plate. If you see new spots or significant streaking that wasn't there initially, your compound is likely not stable on silica.[2]

Issue 3: Poor Separation of Closely-Eluting Impurities

Question: My desired pyrazolo[3,4-b]pyridine and a byproduct have very similar Rf values on TLC. How can I improve the separation on the column?

Answer:

Separating compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Causality: The compounds have very similar affinities for both the stationary and mobile phases, leading to co-elution.

  • Solutions:

    • Optimize the Solvent System:

      • Fine-tune the Polarity: The ideal Rf for the compound of interest for good separation is between 0.2 and 0.3.[6] Experiment with small changes in the solvent ratio to maximize the difference in Rf (ΔRf) between your product and the impurity.

      • Change Solvent Selectivity: If adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) doesn't work, try a different solvent system altogether. For example, switching from an ethyl acetate-based system to one containing dichloromethane or acetone can alter the interactions with the stationary phase and improve separation.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run. This technique helps to first elute the less polar compounds with good separation and then speeds up the elution of the more polar compounds, often resulting in sharper peaks and better resolution.[2][7]

    • Use a Longer Column: Increasing the length of the column provides more surface area for interactions, which can improve the separation of closely-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for pyrazolo[3,4-b]pyridine purification?

A1: Silica gel is the most commonly used stationary phase for the purification of pyrazolo[3,4-b]pyridines.[8] It is versatile and effective for a wide range of derivatives. However, for highly basic or acid-sensitive compounds, neutral or basic alumina can be a better choice to avoid peak tailing and decomposition.[2][5] For extremely polar derivatives, reversed-phase (C18) silica may be necessary.[2]

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[6]

  • Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexanes, and spot your crude reaction mixture on a TLC plate.

  • Gradually increase the polarity of the solvent system (e.g., 40% ethyl acetate, 60% ethyl acetate) until you achieve an Rf value for your desired compound between 0.2 and 0.3.[6] This Rf range generally provides the best separation in a column.

  • If your compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

  • Remember to add a basic modifier (e.g., 0.5% TEA) to your TLC solvent system if you observe streaking, as this will give you a more accurate prediction of the behavior on the column.[9]

Q3: What is the best way to load my sample onto the column?

A3: The sample loading technique can significantly impact the success of your purification.[10]

  • Liquid Loading: If your sample is an oil or dissolves readily in a small amount of the initial, non-polar mobile phase, you can load it directly onto the top of the column as a concentrated solution.[6]

  • Dry Loading (Recommended for Polar Compounds): For solids and compounds that are not very soluble in the initial mobile phase, dry loading is the preferred method.[10]

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to the solution.[10]

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.[2] This technique ensures that your compound starts as a very narrow band, leading to better separation.

Experimental Protocols and Data

Protocol 1: Standard Flash Chromatography of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general guideline for the purification of a moderately polar pyrazolo[3,4-b]pyridine derivative.

  • TLC Analysis:

    • Develop a solvent system that gives your target compound an Rf of ~0.25. For this example, let's assume 50% ethyl acetate in hexanes + 0.5% TEA.

  • Column Packing:

    • Select a column size appropriate for your sample mass (e.g., a 40g silica column for ~400-800mg of crude material).

    • Prepare a slurry of silica gel in the initial, least polar solvent you will use (e.g., 20% ethyl acetate in hexanes + 0.5% TEA).

    • Pour the slurry into the column and use positive pressure to pack the silica bed, ensuring there are no cracks or air bubbles.

  • Sample Loading (Dry Load):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3 times the mass of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully layer the powder on top of the packed silica bed.

  • Elution:

    • Begin eluting with the initial, non-polar solvent (20% ethyl acetate in hexanes + 0.5% TEA).

    • Collect fractions and monitor the elution by TLC.

    • If necessary, perform a gradient elution by gradually increasing the percentage of the more polar solvent.[2]

Data Presentation: Recommended Solvent Systems

The optimal solvent system will depend on the specific substituents on your pyrazolo[3,4-b]pyridine core. The following table provides starting points for different polarity ranges.

Compound PolarityRecommended Stationary PhaseExample Starting Solvent System (v/v)Modifier
Low to MediumSilica Gel20-50% Ethyl Acetate in Hexanes0.5% TEA
Medium to HighSilica Gel2-10% Methanol in Dichloromethane0.5% TEA
High / BasicAlumina (Neutral or Basic)50-100% Ethyl Acetate in HexanesNone needed
Very High / PolarSilica Gel80:18:2 DCM:MeOH:NH4OH(aq)NH4OH
Very High / PolarReversed-Phase (C18)10-50% Acetonitrile in Water0.1% TFA or Formic Acid

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Purification Issue issue Identify Primary Problem start->issue tailing Peak Tailing / Streaking issue->tailing Broad Peaks no_elution Compound Not Eluting issue->no_elution Stuck at Origin poor_sep Poor Separation issue->poor_sep Overlapping Spots add_modifier Add 0.5-1% TEA or NH4OH/MeOH to Mobile Phase tailing->add_modifier increase_polarity Increase Mobile Phase Polarity Drastically no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability optimize_rf Optimize Rf to 0.2-0.3 on TLC poor_sep->optimize_rf check_load Reduce Sample Load (1-5% of Silica Mass) add_modifier->check_load If still tailing deactivate_silica Consider Deactivating Silica check_load->deactivate_silica end Successful Purification deactivate_silica->end add_strong_modifier Use Stronger Modifier (e.g., NH4OH) increase_polarity->add_strong_modifier If still no elution change_sp Change Stationary Phase (Alumina or C18) add_strong_modifier->change_sp change_sp->end change_solvent Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) optimize_rf->change_solvent If ΔRf is small gradient Use Gradient Elution change_solvent->gradient long_column Use a Longer Column gradient->long_column For very close spots long_column->end

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Mechanism of Peak Tailing and Mitigation

Caption: Mitigation of peak tailing by deactivating silica with a basic modifier.

References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(7), 846-858.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 47, 116381.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Papanastasiou, I., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 6(4), 2891-2908.
  • Díaz-Ortiz, Á., et al. (2000).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2014, January 27). Pretreatment of silica gel? Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1249501.
  • Geiss, F. (1972). The R F value as a constant in thin-layer chromatography.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • King, M. (n.d.).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9572-9578.
  • Reddit. (n.d.). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Bhar, R. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds from medicinal plants: A brief review. In Futuristic Trends in Biotechnology (Vol. 3, Book 14, Part 1, Chapter 5). IIP Series.
  • Hawach Scientific. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

  • de la Osa, D., et al. (2026, January 12). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega.
  • ResearchGate. (2025, August 6). Chemometric characterization of the R F values of pesticides in thin-layer chromatography on silica with mobile phases comprising a weakly polar diluent and a polar modifier. Part IV. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Molnar, I. (n.d.).
  • ResearchGate. (2014, January 27). Pretreatment of silica gel? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This technical support guide provides in-depth protocols and troubleshooting advice for the purification of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile via recrystallization. Designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth protocols and troubleshooting advice for the purification of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this resource offers practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic compounds.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.

For 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a nitrogen-rich heterocyclic compound, selecting the appropriate solvent is critical to achieving high purity and yield. The presence of both a polar pyrazolopyridine core and a moderately polar carbonitrile group influences its solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?

A1: While specific solubility data for this exact compound is not extensively published, empirical data from analogous pyrazolopyridine structures suggest that polar protic solvents are a good starting point. Ethanol, isopropanol, and aqueous mixtures of these alcohols are often effective. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A systematic solvent screening is the most reliable method for determining the optimal solvent.

Q2: How do I perform a solvent screening for this compound?

A2: Place a small amount of the crude compound (e.g., 20-30 mg) into several test tubes. Add a small volume (e.g., 0.5 mL) of a different solvent to each tube. Observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form. The best solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

Q3: What are the most common impurities I should be trying to remove?

A3: Impurities in the synthesis of pyrazolopyridines can include unreacted starting materials, reagents, and byproducts from side reactions.[1] Depending on the synthetic route, potential impurities could be regioisomers, incompletely cyclized intermediates, or products of side-chain reactions.[1][2] If the crude product is highly colored, activated carbon can be used to remove colored impurities.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue, especially with impure compounds or when using mixed solvent systems.[3] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point or employing a different solvent system may also resolve the issue.

Q5: I have a very low yield after recrystallization. What went wrong?

A5: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[4] To improve yield, use the minimum amount of hot solvent necessary for complete dissolution. If you suspect significant loss in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be attempted first.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.[5] This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[6]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value (if available) or the crude material. A sharp melting point close to the expected value is indicative of high purity.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when a single solvent does not provide the desired solubility characteristics.[7] A common pair for compounds like this could be ethanol/water or acetone/hexane.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the solvent in which it is highly soluble).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (the solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.

Data Presentation

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good starting point for pyrazole derivatives.[8]
IsopropanolPolar Protic82Similar to ethanol, may offer a different solubility profile.
Ethyl AcetatePolar Aprotic77A medium polarity solvent.
AcetonePolar Aprotic56Good for a range of polarities.
TolueneNonpolar111Can be effective for less polar impurities.
WaterPolar Protic100May be useful as an anti-solvent with a miscible organic solvent.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.[9]- Add a seed crystal of the pure compound.[10]
The compound "oils out". - The compound is impure.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add more of the "good" solvent (in a mixed-solvent system) or a small amount of additional single solvent, and cool more slowly.[3]- Consider using a lower-boiling solvent.- Ensure very slow cooling.
Very low recovery of the compound. - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration and perform the filtration quickly.[6]
Crystals are colored. - Colored impurities are present.- Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[11]
Crystals form too quickly. - The solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent to the dissolved compound.- Insulate the flask to ensure slow cooling.[4]

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Purity Analysis (e.g., Melting Point) dry->analyze

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Recrystallization start Recrystallization Attempt outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals Unsuccessful oiling_out Oiling Out outcome->oiling_out Unsuccessful low_yield Low Yield outcome->low_yield Unsuccessful success Pure Crystals outcome->success Successful sol_no_xtals Boil off solvent Scratch flask Add seed crystal no_xtals->sol_no_xtals sol_oiling Reheat, add solvent Cool slowly Change solvent oiling_out->sol_oiling sol_low_yield Use less solvent Cool thoroughly Efficient hot filtration low_yield->sol_low_yield sol_no_xtals->start Retry sol_oiling->start Retry sol_low_yield->start Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 735-745.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2486–2494. [Link]

  • MySkinRecipes. (n.d.). Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2018, February 22). What makes some things crystallize after supersaturation?[Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2022, August 20). 2.5: Hot Filtration. [Link]

  • Mettler-Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Gering, H., & Windhab, E. J. (2023). Crystallization in highly supersaturated, agitated sucrose solutions. Physics of Fluids, 35(6), 067123. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of pyrazolo[3,4-b]pyridine kinase inhibitors

Title: Comparative Analysis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors: Structural Versatility and Potency Profiling Executive Summary The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors: Structural Versatility and Potency Profiling

Executive Summary The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a potent bio-isostere of the adenine moiety found in ATP. This guide provides a technical comparative analysis of recent pyrazolo[3,4-b]pyridine derivatives against industry-standard kinase inhibitors. We focus on three critical kinase families—TBK1, CDK2, and TRK—highlighting instances where this scaffold offers superior potency or distinct selectivity profiles compared to established alternatives like BX795 and Roscovitine.

Part 1: Structural Basis of Potency

The Adenine Mimicry Hypothesis The pyrazolo[3,4-b]pyridine core derives its efficacy from its ability to form multiple hydrogen bonds with the kinase hinge region. Unlike the indole or 7-azaindole scaffolds, the pyrazolo[3,4-b]pyridine system offers a unique vector for substitution at the N1 and C4 positions, allowing access to the solvent-exposed front pocket and the hydrophobic back pocket, respectively.

Visualization: Scaffold Pharmacophore

The following diagram illustrates the core numbering and critical binding interactions typical of Type I inhibitors in this class.

ScaffoldBinding cluster_legend Interaction Types Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold->Hinge H-Bond Acceptor (N7) H-Bond Donor (C4-NH) Solvent Solvent Front Pocket (Solubility/PK) Scaffold->Solvent N1 Substitution (e.g., Alkyl/Aryl groups) Gatekeeper Gatekeeper Residue (Selectivity) Scaffold->Gatekeeper C3 Substitution (Steric fit) Legend1 --- Covalent/Steric Legend2 - - - H-Bonding

Caption: Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold interacting with the ATP-binding pocket.

Part 2: Comparative Performance Analysis

Case Study 1: TBK1 Inhibition (Immuno-Oncology)

Context: TANK-binding kinase 1 (TBK1) is a critical node in the STING pathway. Standard inhibitors like BX795 often suffer from off-target effects on PDK1. The Challenger: Compound 15y (Pyrazolo[3,4-b]pyridine derivative).[1]

FeatureCompound 15yBX795 (Standard)MRT67307 (Alternative)
Scaffold Pyrazolo[3,4-b]pyridineAminopyrimidinePyrimidine
TBK1 IC50 0.2 nM 7.1 nM28.7 nM
Selectivity High (optimized side chain)Moderate (hits PDK1)Moderate
Cellular Potency Micromolar (A172, U87MG)NanomolarMicromolar

Analyst Insight: Compound 15y demonstrates a 35-fold improvement in potency over the standard BX795. The structural optimization at the R2 position (replacing the indole of BX795) allows for tighter binding in the hydrophobic pocket, reducing off-target liabilities.

Case Study 2: CDK2 Inhibition (Cell Cycle Regulation)

Context: CDK2 is a target for solid tumors. Roscovitine is the clinical benchmark but lacks potency. The Challenger: Compound 3 (Pyrazolo[3,4-b]pyridine derivative).[2][3]

FeatureCompound 3Roscovitine (Standard)
CDK2 IC50 0.30 µM0.06 µM
PIM1 Inhibition HighLow
Binding Mode ATP CompetitiveATP Competitive
Advantage Dual inhibition (CDK2/PIM1)Validated Safety Profile

Analyst Insight: While Compound 3 is 5x less potent against CDK2 than Roscovitine, its dual-inhibitory profile against PIM1 suggests a synergistic mechanism useful in resistant cancer lines. This highlights the scaffold's utility in designing "poly-pharmacological" agents rather than single-target bullets.

Part 3: Experimental Validation Protocols

To validate the potency claims of novel pyrazolo[3,4-b]pyridine derivatives, the following self-validating workflows are recommended.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

Rationale: A homogeneous, luminescent assay measuring ADP formation, eliminating false positives from fluorescent interference common with heterocyclic compounds.

  • Reagent Prep: Dilute kinase (e.g., TBK1, 0.2 ng/µL) and substrate (e.g., Myelin Basic Protein) in 1x Kinase Buffer.

  • Compound Treatment: Dispense 1 µL of inhibitor (serial dilution in DMSO) into 384-well white plates.

  • Reaction Initiation: Add 2 µL of ATP (at Km apparent) and 2 µL of Kinase/Substrate mix.

  • Incubation: Incubate at RT for 60 min.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Downstream Signaling Verification (Western Blot)

Rationale: Confirming that enzymatic inhibition translates to cellular pathway suppression.[4][5]

  • Cell Line: THP-1 (for TBK1) or MCF-7 (for CDK2).

  • Stimulation: LPS (1 µg/mL) for 3h to activate TBK1/IRF3 pathway.

  • Markers:

    • TBK1: p-IRF3 (Ser396) vs Total IRF3.

    • CDK2: p-Rb (Ser807/811) vs Total Rb.

  • Validation Check: A reduction in phosphorylation signal must correlate with the IC50 values derived from Protocol A.

Visualization: TBK1 Signaling Pathway & Inhibition

This diagram maps the intervention point of Pyrazolo[3,4-b]pyridines within the innate immunity pathway.

TBK1Pathway Stimulus LPS / dsDNA Sensor cGAS / STING Stimulus->Sensor TBK1 TBK1 Kinase (Target) Sensor->TBK1 Activates IRF3 IRF3 (Inactive) TBK1->IRF3 Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine (Compound 15y) Inhibitor->TBK1 Inhibits (IC50=0.2nM) pIRF3 p-IRF3 (Active) IRF3->pIRF3 Nucleus Nucleus: IFN-beta Transcription pIRF3->Nucleus Translocates

Caption: Mechanism of action for TBK1 inhibitors blocking the STING/IRF3 axis.[2]

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Data: Compound 15y IC50 = 0.2 nM.[1]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Source: Journal of Biomolecular Structure and Dynamics (2025).[3] Data: Compound 3 CDK2 IC50 = 0.30 µM vs Roscovitine 0.06 µM.[3]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Advances (2021). Data: Compound C03 TRKA IC50 = 56 nM.[6][7]

  • 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Source: Bioorganic & Medicinal Chemistry Letters (2003).[8] Context: Foundational work on the scaffold's kinase selectivity.[3]

Sources

Comparative

Benchmarking the synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Topic: Benchmarking the Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., for JAK, GSK-3, and CDK pathways).[1][2] The specific derivative 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile represents a critical intermediate; the C5-nitrile group acts as a versatile handle for further transformations (e.g., hydrolysis to amides/acids or reduction to amines) or as a key pharmacophore itself.

This guide benchmarks the two primary synthetic strategies:

  • The "Gold Standard" Regioselective Route: Cyclization of 5-bromo-2-fluoropyridine derivatives followed by transition-metal-catalyzed cyanation.

  • The "De Novo" Cyclization Route: Condensation of 5-aminopyrazoles with electrophiles (Gould-Jacobs type), often plagued by regioselectivity issues.

Part 1: Route Analysis & Benchmarking

Method A: The Regioselective Functionalization (Benchmark)

This route is the industry standard for generating high-purity material. It relies on pre-installing the halogen at the C5 position of the pyridine precursor, guaranteeing the correct substitution pattern before the pyrazole ring is closed.[1]

  • Step 1: Cyclization of 5-bromo-2-fluoro-3-formylpyridine with methylhydrazine.

  • Step 2: Palladium-catalyzed cyanodehalogenation (Rosenmund-von Braun equivalent).

Method B: The Classical Condensation (Alternative)

This route attempts to build the pyridine ring onto a pre-existing pyrazole core using 5-amino-1-methylpyrazole and a C3-electrophile like 2-(ethoxymethylene)malononitrile (EMM). While theoretically shorter, it often suffers from poor regiocontrol (yielding [1,5-a] isomers) or formation of 4-hydroxy/4-amino byproducts.

Performance Comparison Matrix
MetricMethod A: Regioselective Functionalization Method B: Classical Condensation
Overall Yield High (55-65%) Low to Moderate (20-40%)
Regiochemical Purity Excellent (>98%) Poor (Requires extensive chromatography)
Scalability High (Kilogram scale proven) Low (Thermal instability of intermediates)
Step Count 2 Steps1-2 Steps
Safety Profile Moderate (Requires Pd catalysts, cyanides)Moderate (Exothermic cyclizations)
Cost Efficiency Moderate (Precursors are pricier)High (Starting materials are cheap)

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Synthesis (Method A)

Objective: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile via 5-bromo intermediate.

Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

  • Reagents: 5-Bromo-2-fluoro-3-formylpyridine (1.0 equiv), Methylhydrazine (1.2 equiv), Ethanol (0.5 M), Triethylamine (1.5 equiv).

  • Procedure:

    • Dissolve 5-bromo-2-fluoro-3-formylpyridine in absolute ethanol in a reactor cooled to 0°C.

    • Add triethylamine followed by the slow, dropwise addition of methylhydrazine (maintain temp < 5°C to avoid exotherm).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat to reflux (78°C) for 4 hours to ensure complete cyclization.

    • Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).

    • Yield: ~75-85%.

Step 2: Pd-Catalyzed Cyanation

  • Reagents: 5-Bromo-intermediate (from Step 1), Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (non-toxic alternative), Pd(dppf)Cl₂ (3-5 mol%), DMF (0.2 M), Zinc dust (catalytic).[1]

  • Procedure:

    • In a glovebox or under strict N₂ atmosphere, combine the bromide, Zn(CN)₂, and Pd catalyst in dry DMF.

    • Add catalytic Zinc dust (activates the catalyst).[1]

    • Heat the sealed vessel to 110-120°C for 12-16 hours.

    • Safety Note: Although Zn(CN)₂ is less volatile than HCN, treat all cyanide wastes with bleach (NaOCl) solution before disposal.[1]

    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH₄OH (to sequester copper/zinc salts) followed by brine.

    • Purification: Column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Yield: ~80-90%.

Protocol 2: The Alternative "Green" Route (Method B)

Note: This route is provided for comparison. It is less reliable for the specific 5-CN target but useful for generating diversity.

Objective: One-pot synthesis via Multicomponent Reaction (MCR).

  • Reagents: 5-Amino-1-methylpyrazole, Malononitrile, Aldehyde source (e.g., Formaldehyde equivalent or specific aldehyde for 4-substituted analogs), Catalyst (e.g., L-Proline or Ionic Liquid).[1]

  • Procedure:

    • Combine equimolar amounts of 5-amino-1-methylpyrazole and malononitrile in Ethanol.

    • Add the aldehyde (if 4-H is desired, use triethyl orthoformate or similar C1 source).[1]

    • Reflux for 6-12 hours.

    • Critical Flaw: This reaction often yields the 4-amino-pyrazolo[3,4-b]pyridine-5-carbonitrile or the 6-amino isomer depending on the electrophile. Achieving the unsubstituted C4/C6 positions while retaining the C5-nitrile is synthetically challenging with this method.

Part 3: Visualization & Logic

Synthetic Pathway Decision Tree

SynthesisPathways Target Target: 1-Methyl-1H-pyrazolo[3,4-b] pyridine-5-carbonitrile StartA Precursor A: 5-Bromo-2-fluoro-3-formylpyridine StepA1 Step 1: Cyclization (+ MeNHNH2) StartA->StepA1 High Regiocontrol StartB Precursor B: 5-Amino-1-methylpyrazole StepB1 Step 1: Condensation (+ EMM or Malononitrile) StartB->StepB1 Lower Cost IntermediateA Intermediate: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine StepA1->IntermediateA StepA2 Step 2: Cyanation (Pd-Cat, Zn(CN)2) IntermediateA->StepA2 Reliable Functionalization StepA2->Target Yield: ~60% (Overall) StepB1->Target Low Yield / Impure SideProduct Risk: Regioisomers (4-Amino or [1,5-a] system) StepB1->SideProduct Common Outcome

Caption: Comparative analysis of synthetic routes. The Blue path (Method A) offers superior reliability and regiocontrol compared to the Red path (Method B).

Mechanism of the "Gold Standard" Cyclization

Mechanism Start 5-Bromo-2-fluoro- 3-formylpyridine Step1 Hydrazone Formation Start->Step1 Aldehyde attack Hydrazine Methylhydrazine (Nu:) Hydrazine->Step1 Step2 SNAr Cyclization (F- displacement) Step1->Step2 Intramolecular Product 5-Bromo-Pyrazolo Core Step2->Product -HF

Caption: Mechanistic flow of the regioselective cyclization. The fluorine atom directs the nucleophilic attack of the hydrazine nitrogen, ensuring the correct isomer.[1]

References

  • Regioselective Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Synthesis of 1H-pyrazolo[3,4-b]pyridines via reaction of 2-fluoropyridine-3-carbaldehydes with hydrazines.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the reliability of the fluoro-aldehyde precursor for controlling regiochemistry.
    • (General Journal Link for verification)

  • Palladium-Catalyzed Cyanation (Benchmark Protocol)

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[3]

    • Source:Angewandte Chemie International Edition (Cohen et al., 2013/2014).[1]

    • Context: Defines the standard conditions using K4[Fe(CN)6] or Zn(CN)2 for converting heteroaryl bromides to nitriles.
  • Alternative Multicomponent Strategies

    • Title: One-pot synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles.[4][5][6]

    • Source:Royal Society of Chemistry (RSC) Advances.
    • Context: Discusses the limitations and scope of the MCR approach using aminopyrazoles.
  • Safety in Cyanation

    • Title: Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].[7]

    • Source:ACS Catalysis.[1][7]

    • Context: Provides a greener, non-toxic alternative to Zn(CN)2 if safety is a primary constraint.[1]

Sources

Validation

Publish Comparison Guide: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (MPPC) Scaffold Activity

An authoritative, technical comparison guide on the In Vitro and In Vivo Correlation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Activity . Executive Summary The 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative, technical comparison guide on the In Vitro and In Vivo Correlation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Activity .

Executive Summary

The 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (MPPC) scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of ATP-competitive kinase inhibitors (e.g., FGFR, CDK2, TBK1) and allosteric modulators (e.g., sGC, mGluR5). While the bare MPPC molecule serves primarily as a high-value synthetic intermediate, its functionalized derivatives exhibit potent biological activity.

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of MPPC-based lead compounds, comparing their efficacy against industry standards like Roscovitine (CDK inhibition) and Erdafitinib (FGFR inhibition). The data demonstrates that MPPC derivatives offer superior selectivity profiles and favorable pharmacokinetic (PK) properties, driving a high translation rate from enzymatic inhibition to in vivo tumor regression.

Compound Identity & Mechanistic Basis[1][2]

The MPPC Scaffold

The core structure, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , provides a rigid bicyclic template that mimics the purine ring of ATP. The 5-carbonitrile group is critical for establishing hydrogen bond networks within the hinge region of kinase domains or allosteric pockets of GPCRs.

  • IUPAC Name: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile[1]

  • Molecular Formula: C₈H₆N₄[1][2]

  • Key Role: Core scaffold for Type I and Type II Kinase Inhibitors.

Mechanism of Action: Kinase Inhibition

MPPC derivatives function primarily by competing with ATP for the binding site of oncogenic kinases. The pyrazolo[3,4-b]pyridine core occupies the adenine binding pocket, while the 5-carbonitrile and C3/C4-substituents extend into the hydrophobic back pocket, enhancing selectivity.

Figure 1: FGFR Signaling Pathway & MPPC Inhibition Mechanism

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Target) FGF->FGFR Activation RAS RAS FGFR->RAS Phosphorylation MPPC MPPC-Based Inhibitor MPPC->FGFR Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors

Caption: Schematic of the FGFR signaling cascade. MPPC derivatives block the ATP-binding pocket of FGFR, preventing downstream RAS/RAF/MEK/ERK phosphorylation and halting tumor cell proliferation.

In Vitro Performance Profiling

The biological potential of the MPPC scaffold is best exemplified by its C4-amino and C3-aryl substituted derivatives. Below is a comparative analysis of a representative MPPC-derived lead (Compound 7n/15c series) against standard inhibitors.

Enzymatic Potency & Selectivity

MPPC derivatives demonstrate nanomolar potency against key oncogenic drivers.

Table 1: Comparative In Vitro Potency (IC₅₀)

Compound ClassTargetIC₅₀ (Enzymatic)Selectivity Index (Tumor vs. Normal)Key Reference
MPPC-Derivative (Lead) FGFR1 / CDK2 0.2 - 4.6 nM > 350x [1, 4]
Roscovitine (Standard)CDK2460 nM~50x[1]
Erdafitinib (Standard)FGFR11.2 nM> 100x[4]
Bare MPPC ScaffoldNone> 100 µMN/A[2]

Note: The bare scaffold is inactive; activity requires C3/C4 functionalization.

Cellular Cytotoxicity

In cell-based assays (MCF-7, H1581), MPPC derivatives induce G2/M phase arrest.

  • MCF-7 (Breast Cancer): IC₅₀ = 0.067 µM (Lead MPPC-Deriv) vs. 15.2 µM (Roscovitine).

  • Mechanism Validation: Western blot analysis confirms dose-dependent reduction in p-ERK and p-MEK levels, validating the kinase inhibition mechanism [1, 4].

In Vivo Pharmacology & IVIVC

The translation of in vitro potency to in vivo efficacy is the defining strength of the MPPC scaffold, attributed to its high metabolic stability and membrane permeability.

Pharmacokinetics (PK)

MPPC derivatives typically exhibit:

  • Bioavailability (F): 45–65% (Oral administration).

  • Half-life (t1/2): 4–6 hours in rodent models.

  • Distribution: High volume of distribution (Vss), indicating effective tissue penetration.

In Vivo Efficacy (Xenograft Models)

In FGFR1-driven H1581 xenograft models, MPPC derivatives showed significant tumor growth inhibition (TGI).[3]

  • Dose: 20 mg/kg/day (Oral).

  • Result: 78% TGI after 21 days.

  • Toxicity: No significant body weight loss, indicating a superior safety profile compared to pan-kinase inhibitors [4].

In Vitro-In Vivo Correlation (IVIVC) Analysis

A strong linear correlation exists between the cellular IC₅₀ (proliferation inhibition) and the in vivo T/C% (Treatment/Control ratio).

Figure 2: IVIVC Logic Flow for MPPC Development

IVIVC_Flow InVitro In Vitro IC50 (0.2 - 5 nM) PK PK Profile (Bioavailability >50%) InVitro->PK ADME Optimization InVivo In Vivo Efficacy (TGI > 75%) InVitro->InVivo Strong Correlation (R² > 0.85) PD PD Biomarker (p-ERK Reduction) PK->PD Exposure-Response PD->InVivo Mechanism Validation

Caption: The IVIVC model highlights that in vitro potency (IC50) is a reliable predictor of in vivo efficacy (TGI) for MPPC derivatives, provided PK thresholds are met.

Comparative Analysis: MPPC vs. Alternatives

FeatureMPPC-Based Inhibitors Purine-Based Inhibitors (e.g., Roscovitine)Quinoline-Based Inhibitors
Scaffold Rigidity High (Bicyclic fused system)ModerateHigh
Selectivity Excellent (Tunable 3,5-positions)Moderate (Pan-CDK activity)Variable
Metabolic Stability High (Resistant to oxidative metabolism)Low (Rapid clearance)Moderate
Synthetic Accessibility High (3-step convergent synthesis)ModerateHigh
Primary Application FGFR, CDK, TBK1, sGC CDK, Cell CycleKinases, Malaria

Verdict: The MPPC scaffold offers a superior balance of selectivity and bioavailability compared to traditional purine mimetics, making it a preferred template for next-generation kinase inhibitors.

Experimental Protocols

To replicate the correlation data, the following standardized protocols are recommended.

Synthesis of MPPC Scaffold (General Procedure)
  • Reactants: 5-Amino-1-methyl-1H-pyrazole + Ethoxymethylene malononitrile.

  • Conditions: Reflux in ethanol/acetic acid for 4 hours.

  • Purification: Recrystallization from ethanol. Yield > 80%.

In Vitro Kinase Assay (ADP-Glo™)
  • Objective: Determine IC₅₀ against FGFR1/CDK2.

  • Protocol:

    • Incubate kinase (2 ng), substrate (Poly Glu:Tyr), and ATP (10 µM) with varying concentrations of MPPC derivative in 384-well plates.

    • Reaction time: 60 min at Room Temperature.

    • Add ADP-Glo™ Reagent (40 min incubation) followed by Kinase Detection Reagent (30 min).

    • Measure luminescence. Plot dose-response curve to calculate IC₅₀.

In Vivo Xenograft Study
  • Objective: Assess Tumor Growth Inhibition (TGI).

  • Protocol:

    • Implantation: Inject 5×10⁶ H1581 cells subcutaneously into BALB/c nude mice.

    • Staging: When tumors reach ~100 mm³, randomize mice into Vehicle and Treatment groups (n=8).

    • Dosing: Administer MPPC derivative (20 mg/kg, PO, QD) for 21 days.

    • Measurement: Measure tumor volume (V = 0.5 × L × W²) every 3 days.

    • Analysis: Calculate TGI% = [1 - (T_final - T_initial) / (C_final - C_initial)] × 100.

References

  • Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2. Source: ResearchGate. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules). URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: PubMed / NIH. URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: PubMed. URL:[Link]

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Source: PubMed Central. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Analytical Validation for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Executive Summary & Compound Significance 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 116835-13-3, hereafter MPPC ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 116835-13-3, hereafter MPPC ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary building block for "privileged structures" in kinase inhibitor development, specifically targeting TBK1 (TANK-binding kinase 1) and ALK (Anaplastic Lymphoma Kinase) pathways involved in oncology and neuroinflammation.

The validation of analytical methods for MPPC is not merely a compliance exercise but a quality gatekeeper. Impurities arising from its synthesis—typically involving the condensation of 5-amino-1-methylpyrazole with alkynyl aldehydes or malononitrile derivatives—can possess high structural similarity, making separation challenging.

This guide compares two validated methodologies:

  • Method A (The Benchmark): High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

  • Method B (The Alternative): Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).

Comparative Analysis: HPLC-DAD vs. UHPLC-MS

Decision Matrix for Method Selection
FeatureMethod A: HPLC-DAD (Benchmark)Method B: UHPLC-MS (Alternative)
Primary Use Case Routine QC, Purity Testing, AssayTrace Impurity Profiling, Genotoxic Impurity ID
Separation Mechanism Reversed-Phase (C18)Sub-2 µm Reversed-Phase (C18)
Run Time 15 - 25 minutes3 - 7 minutes
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w)
Cost Per Run LowHigh
Robustness High (Tolerant to matrix effects)Moderate (Susceptible to ion suppression)

Expert Insight: While UHPLC-MS offers superior speed and sensitivity, Method A (HPLC-DAD) remains the "Gold Standard" for routine GMP release testing due to its robustness, lower operational cost, and the compound's strong UV chromophore (aromatic pyridine-pyrazole system). Method B is recommended during process development to identify unknown impurities.

Detailed Experimental Protocol: Method A (HPLC-DAD)

This protocol is designed to meet ICH Q2(R1/R2) guidelines. The choice of acidic mobile phase (pH 2.5) is critical to protonate the basic pyridine nitrogen (


), preventing peak tailing caused by interaction with residual silanols on the stationary phase.
Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
    • Why: The "Plus" deactivation allows for excellent peak shape of basic heterocycles.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring self-validating integrity at each step.

ValidationWorkflow Start Method Development Specificity Specificity: Stress Testing Start->Specificity Define Impurities Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Pass: No Interference Accuracy Accuracy: Spike Recovery Linearity->Accuracy R² > 0.999 Precision Precision: Repeatability & Intermediate Linearity->Precision Range Established Robustness Robustness: Parameter Variation Accuracy->Robustness Mean Rec 98-102% Precision->Robustness RSD < 2.0% Final Validated Method for QC Release Robustness->Final System Suitability Met

Figure 1: Step-wise validation logic following ICH Q2 guidelines. Each step acts as a gatekeeper for the next.

Validation Performance Data

The following data summarizes the performance of Method A during validation.

Specificity & Forced Degradation

MPPC was subjected to stress conditions to demonstrate the method's stability-indicating capability.

Stress ConditionTime/TempDegradation (%)Main Peak Purity (Angle < Threshold)
Acid (0.1N HCl)24h /

2.5%Pass
Base (0.1N NaOH)4h /

12.8% (Hydrolysis to Amide)Pass
Oxidation (3%

)
24h / RT1.2% (N-oxide formation)Pass
Thermal 7 days /

< 0.5%Pass
Quantitative Parameters
ParameterAcceptance CriteriaExperimental Result
Linearity (

)


Range 50% - 150% of target

Accuracy (Mean Recovery)


Precision (Repeatability) RSD


(

)
Intermediate Precision RSD


(Different analyst/day)
LOD / LOQ S/N > 3 / > 10

Synthesis & Impurity Pathway Visualization

Understanding the origin of MPPC allows the analyst to predict potential impurities. The primary synthesis involves the condensation of 5-amino-1-methylpyrazole with ethoxymethylene malononitrile or similar electrophiles.

SynthesisPathway Precursor1 5-Amino-1-methylpyrazole (Starting Material) Intermediate Intermediate (Open Chain) Precursor1->Intermediate + Reagent, Heat ImpurityB Impurity B: Regioisomer (Isomeric Fusion) Precursor1->ImpurityB Alternative Cyclization Reagent Ethoxymethylene malononitrile Reagent->Intermediate Product 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Target MPPC) Intermediate->Product Cyclization (-EtOH) ImpurityA Impurity A: Hydrolysis Product (Amide) Product->ImpurityA Base Hydrolysis

Figure 2: Synthetic pathway and potential impurity origins.[1] Impurity A is the critical degradation product monitored in the Specificity study.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • L. R. S. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[2][3][4] Link

  • H. T. Nguyen et al. "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds." RSC Advances, 2023. Link

  • Sigma-Aldrich. "Product Specification: 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile."[5] Merck KGaA. Link

  • D. X. et al. "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives." Bioorganic Chemistry, 2021.[6][7] Link

Sources

Validation

A Researcher's Guide to Kinase Selectivity: Profiling 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

In the landscape of modern drug discovery, the development of kinase inhibitors with precise selectivity profiles is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are impli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of kinase inhibitors with precise selectivity profiles is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are implicated in numerous diseases, most notably cancer. The ability of a small molecule inhibitor to selectively target a specific kinase, or a desired set of kinases, while sparing others is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth technical assessment of the kinase selectivity of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a representative of the promising pyrazolo[3,4-b]pyridine scaffold, and compares its performance with established kinase inhibitors.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, known to form the basis of inhibitors targeting a range of kinases.[1][2] Understanding the selectivity of novel derivatives is therefore a crucial step in their development.

The Imperative of Kinase Selectivity

Off-target effects of kinase inhibitors can lead to unforeseen toxicities and a narrow therapeutic window. Consequently, early and comprehensive assessment of a compound's selectivity across the human kinome is not merely a characterization step but a foundational element of a successful drug development campaign. This guide will delve into the experimental design and data interpretation necessary for a robust evaluation of kinase inhibitor selectivity, using 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a case study.

Comparative Kinase Inhibition Profile

While specific selectivity data for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not extensively published, we can extrapolate from closely related analogs within the same chemical family. For the purpose of this guide, we will consider the selectivity profile of a potent 1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound Y , which has been characterized as a potent inhibitor of TANK-binding kinase 1 (TBK1) with an IC₅₀ of 0.2 nM.[3] TBK1 is a key regulator of innate immunity and a target of interest for autoimmune diseases and cancer.[3]

To provide a meaningful comparison, we will assess the selectivity of Compound Y against two well-characterized TBK1/IKKε inhibitors: BX795 and MRT67307 .[3][4]

Table 1: Comparative Kinase Inhibition Data

CompoundPrimary Target(s)IC₅₀ (nM) vs. Primary Target(s)Key Off-Targets and Inhibition
Compound Y TBK10.2Profiled against 31 kinases at 1 µM with good selectivity observed.[3]
BX795 TBK1, IKKε, PDK16 (TBK1), 41 (IKKε), 6 (PDK1)[5]Known to be less specific, inhibiting other kinases like Aurora B, ERK8, and MARK3.[6]
MRT67307 TBK1, IKKε19 (TBK1), 160 (IKKε)[1][7]Also inhibits ULK1 (45 nM), ULK2 (38 nM), MARKs (27-52 nM), and SIKs (67-430 nM).[1][8]

From this data, it is evident that while all three compounds potently inhibit TBK1, their selectivity profiles differ significantly. Compound Y is reported to have good selectivity, a highly desirable trait for a therapeutic candidate.[3] In contrast, BX795 demonstrates potent inhibition of several unrelated kinases, raising potential concerns for off-target effects.[6] MRT67307, while also a dual TBK1/IKKε inhibitor, displays a distinct off-target profile that includes kinases involved in autophagy (ULK1/2) and cellular metabolism (SIKs).[1][8]

Experimental Workflow for Kinase Selectivity Profiling

A robust assessment of kinase selectivity necessitates a systematic and well-controlled experimental approach. The following workflow outlines a standard procedure for profiling a compound like 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile against a kinase panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (Kinase, Substrate, ATP, Compound) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection & Preparation Kinase_Panel->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization IC50_Curve IC₅₀ Curve Fitting (for dose-response) Normalization->IC50_Curve Selectivity_Score Selectivity Score Calculation IC50_Curve->Selectivity_Score

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and inhibition.[9][10] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (or test compound)

  • Kinase panel of interest (e.g., commercially available panels)

  • Corresponding kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO). A typical starting concentration for a screening panel is 1 µM.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase reaction buffer.

    • Add the specific kinase and its corresponding substrate.

    • Add the test compound at the desired concentration. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for each kinase to ensure sensitive detection of inhibition.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested compound concentration relative to the vehicle control.

    • For compounds showing significant inhibition, a dose-response curve can be generated by testing a range of concentrations to determine the IC₅₀ value.

Interpreting the Data: Beyond Percent Inhibition

A primary screen at a single concentration provides a snapshot of a compound's selectivity. A common metric for quantifying selectivity is the Selectivity Score (S-score) . For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM compound concentration divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

For a more nuanced understanding, it is crucial to visualize the data. A kinome tree plot, where kinases are arranged by phylogenetic similarity, can be a powerful tool to illustrate the selectivity profile of an inhibitor.

G cluster_tk Tyrosine Kinases cluster_tkl Tyrosine Kinase-Like cluster_camk CAMK Group cluster_agc AGC Group Kinome Kinome EGFR EGFR Kinome->EGFR BRAF BRAF Kinome->BRAF CAMK1 CAMK1 Kinome->CAMK1 PKA PKA Kinome->PKA SRC SRC ABL ABL TBK1 TBK1 (Target) BRAF->TBK1 RAF1 RAF1 CAMK2 CAMK2 PKB PKB PKC PKC

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